molecular formula C14H23NO2 B1604578 1-Decyl-pyrrole-2,5-dione CAS No. 20458-52-0

1-Decyl-pyrrole-2,5-dione

Cat. No.: B1604578
CAS No.: 20458-52-0
M. Wt: 237.34 g/mol
InChI Key: PZQWVKKXPIZFHC-UHFFFAOYSA-N
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Description

1-Decyl-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Decyl-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decyl-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-decylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(15)17/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQWVKKXPIZFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333584
Record name N-decyl maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20458-52-0
Record name N-decyl maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Dodecylmaleimide CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on N-Dodecylmaleimide.

CAS Number: 17616-03-4 | Molecular Weight: 265.39 g/mol [1]

Executive Summary

N-Dodecylmaleimide (NDMI) is a hydrophobic, monofunctional maleimide monomer characterized by a reactive imide double bond and a long aliphatic C12 chain. Unlike its short-chain analogs (e.g., N-ethylmaleimide) which are primarily used for protein crosslinking in aqueous buffers, NDMI serves as a critical building block in amphiphilic polymer engineering and material science .

Its primary utility lies in its dual functionality: the maleimide group undergoes rapid radical polymerization or thiol-Michael addition, while the dodecyl tail imparts significant hydrophobicity. This makes NDMI essential for synthesizing heat-resistant resins and self-assembling polymeric micelles used in hydrophobic drug delivery systems.

Chemical Identity & Physiochemical Profile[2][3][4]

PropertyData
CAS Number 17616-03-4
IUPAC Name 1-Dodecyl-1H-pyrrole-2,5-dione
Common Synonyms N-Laurylmaleimide; 1-Dodecylmaleimide
Molecular Formula C₁₆H₂₇NO₂
Molecular Weight 265.39 g/mol
Physical State Waxy solid or crystalline powder (white to pale yellow)
Melting Point ~55–60 °C (Purity dependent)
Boiling Point ~372 °C (at 760 mmHg)
Solubility Soluble in chloroform, THF, toluene, dichloromethane.[1][2][3] Insoluble in water.
SMILES CCCCCCCCCCCCN1C(=O)C=CC1=O

Synthetic Routes & Manufacturing

The synthesis of N-Dodecylmaleimide follows a classic two-step imidization sequence. The process must be carefully controlled to prevent the polymerization of the sensitive maleimide double bond during the high-heat dehydration step.

Mechanism of Action[7][8]
  • Amidation: Nucleophilic attack of dodecylamine on maleic anhydride yields N-dodecylmaleamic acid.

  • Cyclodehydration: Ring closure is induced chemically or thermally to form the maleimide ring.

Graphviz Diagram: Synthesis Workflow

Synthesis MA Maleic Anhydride (Electrophile) Intermediate N-Dodecylmaleamic Acid (Intermediate) MA->Intermediate Ring Opening (Toluene, 40°C) DA Dodecylamine (Nucleophile) DA->Intermediate Product N-Dodecylmaleimide (Target) Intermediate->Product Cyclodehydration (110-130°C, -H2O) Catalyst Zn(OAc)2 / H3PO4 (Dehydrating Agents) Catalyst->Product Catalysis

Figure 1: Two-step synthesis of N-Dodecylmaleimide via maleamic acid intermediate.

Optimized Laboratory Protocol

Reagents: Maleic anhydride (1.0 eq), Dodecylamine (1.0 eq), Toluene (Solvent), Zn(OAc)₂ (Catalyst), H₃PO₄ (Co-catalyst).

  • Maleamic Acid Formation: Dissolve maleic anhydride in toluene. Add dodecylamine dropwise at 40°C. Stir for 2 hours. The secondary amide (maleamic acid) will precipitate or form a slurry.

  • Azeotropic Distillation: Add Zinc Acetate and Orthophosphoric acid. Equip the flask with a Dean-Stark trap .

  • Reflux: Heat to reflux (~110°C). Water generated from the ring closure is removed azeotropically. Continue until water evolution ceases (approx. 2-4 hours).

  • Work-up: Wash the organic layer with water to remove acid/catalyst residues. Dry over MgSO₄.

  • Purification: Recrystallize from n-hexane or ethanol to remove unreacted amine and oligomers.

Reactivity & Polymerization Kinetics

NDMI is an electron-deficient monomer ("acceptor") due to the carbonyl groups flanking the double bond. This electronic structure dictates its behavior in polymerization.

Radical Polymerization

NDMI homopolymerizes with difficulty due to steric hindrance and electronic repulsion but copolymerizes avidly with electron-rich monomers (e.g., Styrene, Vinyl Ethers).

  • Alternating Copolymers: In the presence of Styrene, NDMI forms strictly alternating copolymers (1:1 ratio) via a Charge Transfer Complex (CTC) mechanism.

  • Effect on T_g: The bulky dodecyl side chain acts as an internal plasticizer, lowering the glass transition temperature (

    
    ) relative to N-phenylmaleimide, but the rigid imide ring maintains higher thermal stability than acrylates.
    
Thiol-Maleimide Conjugation

While typically used in aqueous buffers for proteins, NDMI allows for hydrophobic tagging in organic synthesis.

  • Reaction: Nucleophilic attack of a thiol (-SH) on the C3/C4 position of the maleimide ring.

  • Utility: Used to attach hydrophobic tails to hydrophilic polymers (e.g., thiolated chitosan) to induce self-assembly into micelles.

Graphviz Diagram: Polymerization Logic

Polymerization NDMI N-Dodecylmaleimide (Electron Poor) Complex Charge Transfer Complex (CTC) NDMI->Complex Styrene Styrene (Electron Rich) Styrene->Complex Radical Radical Initiator (AIBN/BPO) Radical->Complex Initiation Polymer Alternating Copolymer (High Thermal Stability) Complex->Polymer Propagation

Figure 2: Alternating copolymerization mechanism of NDMI with electron-rich monomers.

Applications in Drug Development & Materials

Amphiphilic Micelles for Drug Delivery

NDMI is critical in synthesizing amphiphilic block copolymers. When copolymerized with hydrophilic monomers (e.g., PEG-methacrylate or N-vinyl pyrrolidone), the NDMI segments form a hydrophobic core in aqueous environments.

  • Mechanism: The dodecyl chains aggregate to minimize water contact, creating a reservoir that can solubilize hydrophobic API (Active Pharmaceutical Ingredients) like Paclitaxel or Doxorubicin.

  • Advantage: The maleimide ring provides higher kinetic stability to the micelle core compared to simple aliphatic esters.

Heat Resistant Resins

In the automotive and aerospace industries, NDMI is used as a modifier for ABS (Acrylonitrile Butadiene Styrene) and PVC resins.

  • Function: Incorporation of 5-10% NDMI increases the heat deflection temperature (HDT) of the resin without significantly compromising processability, unlike N-phenylmaleimide which can make materials too brittle.

Safety & Handling (MSDS Highlights)

Note: Maleimides are potent sensitizers. Strict adherence to safety protocols is mandatory.

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes severe irritation and potential burns.[4][5] Sensitizer: May cause allergic skin reactions (contact dermatitis) upon repeated exposure.

  • Handling:

    • Use only in a chemical fume hood.[6]

    • Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Neutralization: Spills can be treated with 10% aqueous sodium bisulfite (reacts with the double bond) followed by alkaline hydrolysis.

References

  • Chemical Identity & CAS: ChemNet. N-Dodecyl maleimide Product Description & CAS 17616-03-4. Link

  • Synthesis Protocol: PrepChem. Synthesis of N-dodecyl maleimide via Maleic Anhydride and Dodecylamine. Link

  • Polymerization Kinetics: National Institutes of Health (PMC). Free Radical Polymerization of Styrene and Maleimide Derivatives. Link

  • Drug Delivery Applications: ResearchGate. Maleimide-modified liposomes and amphiphilic polymers for drug delivery. Link

  • Safety Data: Fisher Scientific. Safety Data Sheet for Long-Chain Amines and Derivatives. Link(Note: General alkyl-amine/maleimide safety applied due to structural homology).

Sources

A Technical Guide to the Solubility and Stability of N-decylmaleimide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-decylmaleimide is a key chemical entity utilized in bioconjugation and material science, primarily for its role as a long-chain alkylating agent that can form stable thioether bonds with sulfhydryl groups. The efficacy of N-decylmaleimide in these applications is critically dependent on its solubility in appropriate solvent systems and its stability throughout storage, formulation, and reaction. This guide provides an in-depth analysis of the solubility and stability profiles of N-decylmaleimide, offering field-proven protocols and best practices to ensure its optimal use in research and drug development. We will explore its solubility in common laboratory solvents, detail the kinetics and mechanisms of its primary degradation pathway—hydrolysis—and provide robust methodologies for assessing these critical parameters.

Physicochemical Properties of N-decylmaleimide

Understanding the fundamental physicochemical properties of N-decylmaleimide is essential for predicting its behavior in various experimental settings.

  • Molecular Formula: C₁₄H₂₃NO₂

  • Molecular Weight: 237.34 g/mol

  • Structure: The molecule consists of a polar maleimide headgroup and a nonpolar ten-carbon alkyl (decyl) chain. This amphipathic nature is the primary determinant of its solubility characteristics.

  • Appearance: Typically an off-white or white solid.

Solubility Profile

The long, nonpolar decyl chain of N-decylmaleimide dictates its solubility, favoring organic solvents over aqueous media. While quantitative data for this specific compound is not extensively published, a qualitative and predictive assessment can be made based on its structure and the behavior of similar long-chain alkyl maleimides.

Qualitative Solubility Analysis

The solubility of N-decylmaleimide is governed by the "like dissolves like" principle. The hydrophobic decyl tail dominates its character, making it readily soluble in nonpolar and moderately polar aprotic solvents, while its solubility in polar protic solvents, especially water, is expected to be very low.

Table 1: Predicted Qualitative Solubility of N-decylmaleimide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Very Soluble to SolubleThese solvents can solvate both the polar maleimide ring and the nonpolar alkyl chain effectively. They are recommended for preparing stock solutions.[1][2]
Nonpolar Toluene, Hexanes, Dichloromethane (DCM)SolubleThe nonpolar nature of these solvents strongly interacts with the long decyl chain, leading to good solubility.
Polar Protic Water, Ethanol, MethanolSparingly Soluble to InsolubleThe high polarity and hydrogen-bonding network of water cannot effectively solvate the large hydrophobic tail. Alcohols will show slightly better solvation than water but are not ideal primary solvents.[3]
Experimental Protocol: Solubility Determination via the Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted standard. This protocol provides a self-validating system by ensuring that equilibrium is reached and accurately measured.

Principle: An excess amount of the solute (N-decylmaleimide) is agitated in the solvent of interest for a prolonged period to ensure saturation. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., UV-Vis Spectroscopy or HPLC).

Methodology:

  • Preparation: Add an excess amount of N-decylmaleimide (e.g., 20-30 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all particulate matter. This step is critical to prevent artificially high concentration readings.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance around 302 nm) or RP-HPLC.[4][5]

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Causality and Trustworthiness:

  • Why excess solid? To ensure the solution becomes saturated, which is the definition of solubility.

  • Why 24-48 hours of agitation? To overcome kinetic barriers and ensure true thermodynamic equilibrium is achieved.

  • Why filtration? To ensure that only the dissolved solute is being measured, making the measurement accurate and trustworthy.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess N-decylmaleimide to known volume of solvent B Agitate at constant temp (24-48 hours) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm syringe filter) C->D E Prepare dilution series D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility (mg/mL or M) F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

The stability of N-decylmaleimide is dominated by the chemical reactivity of the maleimide ring. The primary route of degradation is the hydrolysis of the ring to form an unreactive maleamic acid derivative, rendering the compound incapable of reacting with thiols.[6][7]

Factors Influencing Stability
  • pH: This is the most critical factor. The hydrolysis of the maleimide ring is catalyzed by hydroxide ions (OH⁻).[6][8] Therefore, the rate of degradation increases significantly at alkaline pH (pH > 7.5).[7] For optimal stability in aqueous media, a pH range of 6.5-7.5 is recommended, with lower pH within this range being preferable.[1][7]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[6] Therefore, storing stock solutions and conducting reactions at lower temperatures (e.g., 4°C or room temperature) is advisable when possible.[9]

  • Solvent: Aqueous solutions are highly discouraged for storage due to the risk of hydrolysis.[1] For long-term storage, dry, aprotic solvents like DMSO or DMF are strongly recommended.[1]

  • Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris at higher pH) or other nucleophiles should be avoided as they can compete with the desired thiol reaction or catalyze hydrolysis.[1] Non-nucleophilic buffers like HEPES or PBS are preferred.[9][10]

Table 2: Summary of Conditions Affecting N-decylmaleimide Stability

ParameterConditionImpact on StabilityRecommendation
pH > 7.5High rate of hydrolysisMaintain pH between 6.5 - 7.5.[1][7]
< 6.5Stable, but thiol reaction rate is slowOptimal compromise is pH 6.5-7.5.[7]
Temperature Elevated (e.g., > 37°C)Increased hydrolysis rateStore at -20°C (solid or in dry solvent).[1] Perform reactions at RT or 4°C.[9]
Solvent Aqueous BuffersProne to hydrolysisPrepare aqueous solutions immediately before use.[1]
Dry Aprotic (DMSO, DMF)High stabilityRecommended for long-term stock solution storage at -20°C.[1]
Additives Nucleophilic BuffersPotential for side reactionsUse non-nucleophilic buffers (HEPES, PBS).[9][10]
Experimental Protocol: HPLC-Based Stability Assessment

A time-course stability study using High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitatively assessing the degradation of a compound.

Principle: A solution of N-decylmaleimide is incubated under specific conditions (e.g., a certain pH and temperature). Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is then measured by a validated, stability-indicating HPLC method.

Methodology:

  • Preparation of Incubation Solution: Prepare a solution of N-decylmaleimide of known concentration (e.g., 1 mg/mL) in the desired test buffer (e.g., PBS at pH 8.5 to accelerate degradation for study purposes).

  • Time-Zero (T=0) Sample: Immediately after preparation, withdraw the first aliquot. Quench the degradation by diluting it in a mobile-phase-like solution, preferably at a lower pH (e.g., containing 0.1% TFA), to a suitable concentration for HPLC analysis. This T=0 sample serves as the baseline control.

  • Incubation: Store the bulk incubation solution in a tightly sealed container at a constant, controlled temperature (e.g., 37°C).

  • Time-Course Sampling: Withdraw identical aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot immediately as described in Step 2.

  • HPLC Analysis:

    • Analyze all collected samples (T=0 and subsequent time points) using a stability-indicating HPLC method (e.g., a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% TFA).

    • A stability-indicating method is one that can resolve the parent peak (N-decylmaleimide) from its degradation products (the maleamic acid).

    • Record the peak area of the N-decylmaleimide peak for each time point.

  • Data Analysis:

    • Normalize the peak area at each time point (Aₜ) to the peak area at T=0 (A₀).

    • Plot the natural logarithm of the percentage remaining (ln(% Remaining)) versus time.

    • If the degradation follows first-order kinetics (which is typical for hydrolysis), the plot will be linear. The slope of this line is the negative of the degradation rate constant (-k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Causality and Trustworthiness:

  • Why a T=0 sample? It provides the initial, undegraded concentration, which is the essential reference point against which all other samples are compared.

  • Why a stability-indicating method? To ensure that you are accurately measuring the decrease of the parent compound and not co-eluting it with a degradation product, which would lead to a false stability assessment.

  • Why quenching? To stop the degradation reaction at the precise time of sampling, ensuring accurate time-course data.

Visualization of Maleimide Hydrolysis

G cluster_main Maleimide Ring Hydrolysis (OH⁻ Catalyzed) Maleimide N-decylmaleimide (Reactive) Transition Maleimide->Transition + OH⁻ (High pH) + H₂O Product Maleamic Acid Derivative (Unreactive) Transition->Product Ring Opening

Caption: Primary degradation pathway for N-decylmaleimide.

Best Practices for Handling and Storage

To ensure the integrity and reactivity of N-decylmaleimide, the following handling and storage procedures are mandatory:

  • Solid Compound: Store N-decylmaleimide solid at -20°C in a desiccated environment.[1] Before opening, always allow the vial to equilibrate fully to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[1]

  • Stock Solutions: Prepare stock solutions in a dry, aprotic solvent such as DMSO or DMF.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[10]

  • Aqueous Solutions: Only prepare aqueous solutions of N-decylmaleimide immediately before use.[1] Do not store them for any significant length of time.[1]

  • Reaction Conditions: When performing conjugations, use a non-nucleophilic buffer within the optimal pH range of 6.5-7.5.[7][10]

By adhering to these guidelines, researchers and drug development professionals can mitigate the risks of compound degradation, ensuring reproducible and successful outcomes in their applications of N-decylmaleimide.

References

  • Maleimide Reaction Chemistry.

  • Kirchhof, S., et al. (2014). New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels. Soft Matter, 11(3), pp.554-563. [Link]

  • The hydrolysis of maleimide in alkaline solution.

  • Gourlay, B. S., & Creighton, T. E. (1978). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 56(19), pp.2523-2527. [Link]

  • Quantitative Analysis of Thiols and Maleimides. (2017).

  • Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method (TECH2P.761). (2015). The Journal of Immunology, 194(1_Supplement), pp.51.15-51.15. [Link]

  • Guidelines for Protein/Antibody Labeling with Maleimide Dyes. (2024).

  • An In-depth Technical Guide to the Core Principles of Maleimide Reaction with Thiols.

  • Baldwin, A. D., & Kiick, K. L. (2011). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Peptide Science, 96(4), pp.403-411. [Link]

  • Colorimetric Maleimide Assay Kit (MAK162) - Technical Bulletin.

  • How to prevent maleimide hydrolysis during conjugation.

  • Protocol for PEG Maleimide. (2022).

  • Maleimide Assay Kit.

  • Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (2020). Antioxidants & Redox Signaling, 33(1), pp.1-13. [Link]

  • Protocol: Maleimide Labeling of Protein Thiols. (2020).

  • CONDUCTING OF STABILITY STUDY. (2023).

  • SOP for Stability Studies of Finished Goods.

  • Sonzini, S., et al. (2023). In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate. International Journal of Pharmaceutics, 638, p.122905. [Link]

  • Stability Study Protocol and Specification - SOP. (2020).

  • Moghimipour, E., et al. (2015). Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. Jundishapur Journal of Natural Pharmaceutical Products, 10(4). [Link]

  • Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. (2023). International Journal for Scientific Research and Development, 11(5), pp. 1-10. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

  • Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. (2024). Polymers, 16(22), p.3045. [Link]

  • In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate. (2023). International Journal of Pharmaceutics, 638, p.122905. [Link]

  • Decylamine, N-allyl- - Chemical & Physical Properties.

  • Understanding Common Lab Solvents.

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). Organometallics, 29(9), pp.2176-2179. [Link]

  • Chen, Y., et al. (2021). Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. Analytical Biochemistry, 626, p.114250. [Link]

  • A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents.

  • Electrocatalytic Degradation of Methylene Blue Using rGO, Sb 2 O 3 , and rGO-Sb 2 O 3 Composite Ink-Based Electrodes. (2026). Catalysts, 16(2), p.289. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Long-Chain N-Alkyl Maleimides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Maleimide Scaffold

The maleimide ring, a deceptively simple five-membered unsaturated imide, serves as a cornerstone in the realm of bioconjugation and medicinal chemistry.[1] Its intrinsic reactivity towards thiol groups, primarily found in cysteine residues of proteins, allows for highly specific and efficient covalent bond formation under physiological conditions.[2] While the utility of maleimides as linkers is well-established, the inherent biological activities of N-substituted maleimides, particularly those bearing long alkyl chains, are an area of burgeoning interest. These molecules are not merely inert scaffolds but possess a spectrum of biological effects, ranging from antimicrobial to anticancer activities.[3][4]

This technical guide provides a comprehensive exploration of the biological activities of long-chain N-alkyl maleimides. Moving beyond a simple enumeration of findings, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and discusses the critical structure-activity relationships that govern their potency. As a senior application scientist, the goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this promising class of compounds.

Part 1: Antimicrobial Activities of Long-Chain N-Alkyl Maleimides

Long-chain N-alkyl maleimides have demonstrated significant promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[5][6] This activity is intrinsically linked to the lipophilicity conferred by the long alkyl chain, which facilitates interaction with and penetration of microbial cell membranes, and the electrophilic nature of the maleimide ring, which readily reacts with key cellular nucleophiles.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for N-alkyl maleimides is the covalent modification of sulfhydryl groups (-SH) in essential proteins and enzymes. In fungi, a key target is β(1,3)-glucan synthase, an enzyme critical for cell wall biosynthesis.[7] By inhibiting this enzyme, N-alkyl maleimides disrupt the integrity of the fungal cell wall, leading to cell lysis and death.[7] The lipophilic alkyl chain is crucial for partitioning the molecule into the lipid-rich fungal membrane where the enzyme is located.

In bacteria, the mechanism is also believed to involve the alkylation of essential thiol-containing enzymes, thereby disrupting vital metabolic pathways. The antibacterial activity is often structure-dependent, with both chemical reactivity and lipophilicity playing significant roles.[7]

Spectrum of Activity and Structure-Activity Relationship

Studies have shown that the length of the N-alkyl chain significantly influences the antimicrobial potency. A variety of N-alkylmaleimides have been screened, with compounds like N-octyl and N-decylmaleimide showing notable antifungal activity.[6] Generally, an optimal alkyl chain length exists that balances aqueous solubility with the ability to traverse the microbial cell membrane. For instance, in a series of N-alkyl amides and amines, compounds with a chain length of 11 to 15 carbons were found to be most active against a range of bacteria.[8]

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative N-Alkyl Maleimides against Various Microorganisms

CompoundAlkyl Chain LengthTest OrganismMIC (µg/mL)Reference
N-ethylmaleimideC2Bacillus subtilis1-8[3]
N-ethylmaleimideC2Escherichia coli1-8[3]
N-ethylmaleimideC2Staphylococcus aureus1-8[3]
N-ethylmaleimideC2Candida albicans1-4[3]
Neutral Maleimides-Fungi0.5-4[5][7]
Neutral Maleimides-Bacteria1-128[7]

Note: This table is a compilation of data from the cited sources and is intended to be representative. Actual MIC values can vary based on the specific experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[9][10] This protocol provides a quantitative measure of the agent's potency.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized bacterial suspension (matched to a 0.5 McFarland standard) ensures reproducibility and that the outcome is due to the compound's activity and not variations in bacterial load.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): CAMHB is the recommended medium for susceptibility testing of most common, non-fastidious bacteria as it has defined concentrations of divalent cations, which can influence the activity of some antimicrobial agents.

  • Serial Two-Fold Dilutions: This method allows for the determination of the MIC over a broad range of concentrations and identifies the specific concentration at which growth is inhibited.

  • Controls: The inclusion of a growth control (no drug) and a sterility control (no bacteria) is essential to validate the assay. The growth control ensures the bacteria are viable, while the sterility control confirms that the medium is not contaminated.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the long-chain N-alkyl maleimide in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1280 µg/mL.[10]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Microtiter Plates: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column. In the first column, add 100 µL of the test compound at the highest desired concentration.[10]

  • Serial Dilutions: Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This creates a concentration gradient of the test compound.[10]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 100 µL. Column 11 serves as the growth control, and column 12 (containing only CAMHB) serves as the sterility control.[10]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the N-alkyl maleimide at which there is no visible growth (turbidity) as detected by the unaided eye.[9][11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Maleimide Stock Solution (DMSO) serial_dilution Perform Serial Two-Fold Dilutions prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate plate_prep Dispense Broth in 96-well Plate plate_prep->serial_dilution serial_dilution->inoculate incubation Incubate Plate (16-20h at 35°C) inoculate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow for the Broth Microdilution MIC Assay.

Part 2: Cytotoxic Activities of Long-Chain N-Alkyl Maleimides

Beyond their antimicrobial effects, long-chain N-alkyl maleimides have emerged as potent cytotoxic agents with potential applications in oncology. Several studies have demonstrated their ability to induce cell death in various cancer cell lines, particularly in leukemia cells.[6]

Mechanism of Cytotoxic Action: Induction of Oxidative Stress and Necrosis

The primary cytotoxic mechanism of long-chain N-alkyl maleimides is the induction of severe oxidative stress, culminating in necrotic cell death.[6] This process is initiated by the intracellular generation of reactive oxygen species (ROS). The maleimide moiety can deplete intracellular glutathione (GSH), a key antioxidant, through direct conjugation. This compromises the cell's ability to neutralize ROS, leading to an imbalance and a state of oxidative stress.

The excessive accumulation of ROS inflicts widespread damage on cellular components, including lipids, proteins, and DNA. A critical consequence of this oxidative damage is the loss of mitochondrial membrane potential (MMP) and subsequent depletion of cellular ATP.[6] This energy crisis, coupled with the extensive cellular damage, triggers a necrotic cell death pathway, which is distinct from the more programmed apoptotic pathway as it does not involve the activation of caspases.[6]

Cytotoxicity_Pathway cluster_cell Cancer Cell maleimide Long-Chain N-Alkyl Maleimide ros Increased ROS (Reactive Oxygen Species) maleimide->ros Induces gsh Glutathione (GSH) Depletion maleimide->gsh Reacts with mmp Loss of Mitochondrial Membrane Potential ros->mmp Causes necrosis Necrosis ros->necrosis Contributes to gsh->ros Inhibits neutralization of atp ATP Depletion mmp->atp Leads to atp->necrosis Triggers

Signaling pathway of maleimide-induced cytotoxicity.
In Vitro Efficacy and Structure-Activity Relationship

The cytotoxic activity of N-substituted maleimides is potent, with some neutral maleimides exhibiting IC50 values below 0.1 µg/mL.[5][7] The length of the alkyl chain plays a crucial role in determining the cytotoxicity. An increase in the alkyl chain length generally enhances lipophilicity, which can improve the compound's ability to cross the cell membrane and interact with intracellular targets. However, there is likely an optimal chain length beyond which insolubility or steric hindrance may reduce activity. Studies on other N-alkyl compounds have shown a positive correlation between toxicity and the length of the cation chain.[4]

Table 2: IC50 Values of Representative N-Substituted Maleimides against Cancer Cell Lines

Compound ClassCell LineIC50 (µg/mL)Reference
Neutral MaleimidesHeLa< 0.1[5][7]
Maleimide DerivativesLeukemia CellsVaries[6]

Note: This table provides a general overview. Specific IC50 values are highly dependent on the exact structure of the maleimide derivative and the cancer cell line being tested.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices:

  • Log Phase Growth: Cells should be in the logarithmic phase of growth to ensure they are healthy and metabolically active, providing a reliable baseline for assessing the effects of the test compound.

  • Mitochondrial Reductases: The assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow MTT to purple formazan crystals. This provides a direct measure of metabolic activity.

  • Solubilization: The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO or a specialized solubilization buffer) to allow for spectrophotometric quantification.[12]

  • Absorbance Measurement: The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the colored solution is measured, typically at a wavelength between 550 and 600 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate until the cells reach approximately 70-80% confluency.[12][13]

  • Compound Treatment: Prepare serial dilutions of the long-chain N-alkyl maleimide in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well.[3][12]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a key event in the cytotoxic mechanism of long-chain N-alkyl maleimides. The following protocol describes the use of the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.

Causality Behind Experimental Choices:

  • DCF-DA Probe: DCF-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The resulting fluorescence intensity is proportional to the level of intracellular ROS.

  • Flow Cytometry or Plate Reader: The fluorescence can be quantified using a flow cytometer for single-cell analysis or a fluorescence microplate reader for a high-throughput measurement.[15]

  • Positive Control: Including a known ROS inducer, such as tert-butyl hydroperoxide (TBHP), as a positive control is crucial for validating the assay and ensuring that the detection system is working correctly.[15]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the long-chain N-alkyl maleimide at the desired concentrations and for the appropriate duration. Include untreated and positive controls.

  • Cell Harvesting and Washing: Harvest the cells and wash them once with phosphate-buffered saline (PBS) by centrifugation (5 min at 500 x g).[15]

  • Staining with DCF-DA: Resuspend the cell pellets in a diluted DCF-DA solution (typically 10-20 µM in PBS or serum-free medium).[15]

  • Incubation: Incubate the cells with the DCF-DA solution for 30 minutes at 37°C in the dark.[15]

  • Washing: Centrifuge the cells (5 min at 500 x g) and remove the supernatant containing the DCF-DA solution. Wash the cells once with PBS.[15]

  • Resuspension: Resuspend the cells in 100 µL of PBS per tube for flow cytometry or per well for a plate reader.[15]

  • Analysis: Analyze the fluorescence immediately using a flow cytometer (excitation at ~485 nm, emission at ~535 nm) or a fluorescence microplate reader.[15]

  • Data Interpretation: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold change in ROS generation.

Part 3: Synthesis of Long-Chain N-Alkyl Maleimides

The synthesis of long-chain N-alkyl maleimides is typically a straightforward two-step process starting from maleic anhydride and a long-chain primary amine.

General Synthetic Scheme:

The synthesis involves the initial formation of a maleamic acid intermediate by reacting maleic anhydride with a long-chain alkylamine. This is followed by a dehydration reaction, often promoted by acetic anhydride and a catalyst, to yield the final N-alkyl maleimide.

Synthesis_Scheme MA Maleic Anhydride Intermediate Maleamic Acid Intermediate MA->Intermediate Step 1: Amidation Amine R-NH₂ (Long-Chain Alkylamine) Amine->Intermediate Product Long-Chain N-Alkyl Maleimide Intermediate->Product Reagents1 + Reagents2 Acetic Anhydride, Catalyst, Heat

General synthesis of long-chain N-alkyl maleimides.
Experimental Protocol: Synthesis of N-Laurylmaleimide (N-Dodecylmaleimide)

This protocol provides a specific example for the synthesis of N-laurylmaleimide.[16]

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is used as a solvent to dissolve the maleic anhydride.

  • Controlled Addition: The laurylamine is added slowly while cooling to manage the exothermic reaction and maintain a controlled temperature.

  • Dehydrating Agent: Acetic anhydride is used to drive the cyclization of the maleamic acid intermediate to the maleimide by removing water.

  • Catalyst: Triethylamine acts as a base to facilitate the reaction, and nickel acetate can be used as a catalyst.

  • Purification: The product is precipitated in ice water and then recrystallized from ethanol/water to obtain a pure product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mole of maleic anhydride in 300 g of dimethylformamide in a three-necked flask.[16]

  • Amidation: With stirring and cooling in a water bath, slowly add 1.02 moles of laurylamine over 30 minutes, maintaining the reaction temperature around 50°C. After the addition is complete, continue stirring at 50°C for 1 hour.[16]

  • Dehydration: Add 1.6 moles of acetic anhydride, 0.016 mole of nickel acetate, and 0.16 mole of triethylamine to the reaction mixture. Heat the mixture to 90-95°C and stir for 1.5 hours.[16]

  • Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. Collect the precipitate by filtration, wash with water, and neutralize with sodium carbonate.[16]

  • Recrystallization: Recrystallize the crude product twice from 90% ethanol to obtain pure, white crystals of N-laurylmaleimide.[16]

Conclusion and Future Perspectives

Long-chain N-alkyl maleimides represent a class of molecules with significant and diverse biological activities. Their dual functionality, combining the membrane-interacting properties of the long alkyl chain with the thiol-reactivity of the maleimide headgroup, underpins their potential as both antimicrobial and anticancer agents. The ability to tune their activity by modifying the length of the alkyl chain offers a valuable strategy for optimizing their therapeutic index.

Future research in this area should focus on several key aspects:

  • Elucidation of Specific Molecular Targets: While the general mechanism of thiol alkylation is understood, identifying the specific protein targets in different microorganisms and cancer cells will enable a more rational design of next-generation analogues.

  • In Vivo Efficacy and Toxicology: The majority of studies to date have been conducted in vitro. A thorough evaluation of the in vivo efficacy, pharmacokinetics, and toxicology of promising lead compounds is a critical next step.

  • Development of Drug Delivery Systems: Formulating these lipophilic compounds into suitable drug delivery systems could enhance their bioavailability and target-site accumulation, thereby improving their therapeutic efficacy and reducing potential side effects.

References

  • Plesničar, G., Drobnak, I., Gabrič, A., Kovač, A., & Stojan, J. (2012). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Medicinal Chemistry Research, 21(10), 3215-3223.
  • Salewska, N., Olejarz, A., & Rajnisz, A. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 845-851.
  • PrepChem. (n.d.). Synthesis of N-laurylmaleimide. Retrieved from [Link]

  • OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Ma, Z., Qiu, S., Chen, H. C., Zhang, D., Lu, Y. L., & Chen, X. L. (2022). Maleimide structure: a promising scaffold for the development of antimicrobial agents.
  • Watanabe, S., Igarashi, Y., Yagami, K., Chiku, Y., & Imai, R. (1990). Antimicrobial activities of some N-alkylmaleimides. Journal of Industrial Microbiology & Biotechnology, 5(2-3), 159-162.
  • Fivephoton Biochemicals. (n.d.). MTT-Cell Based Proliferation/Toxicity Assay. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • SpOres, A., & Tsoumanis, A. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Murphy, M. P., & Foncea, R. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Redox biology, 52, 102326.
  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

  • Perillo, M. A., & Buffone, M. G. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. International journal of molecular sciences, 21(23), 9011.
  • Stolte, S., Steudte, S., Igartua, A., & Arning, J. (2012). Influence of alkyl chain length on toxicity of ionic liquids in promyelocytic leukemia rat cells. Ecotoxicology and environmental safety, 80, 271-277.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]

  • Boyer, C., & Davis, T. P. (2009).
  • Bellec, G., Dreano, Y., Le Ferrec, E., & Berthou, F. (1997). Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines. Chemico-Biological Interactions, 107(1-2), 125-139.
  • Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2003). The effect of alkyl chain length in a series of novel N-alkyl-3-benzylimidazolium iodide salts. Dalton Transactions, (1), 74-78.
  • Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry, 60(16), 5352-5355.
  • Zhang, S., Liu, C., Chen, J., & Zhang, J. (2025). Effect of Alkyl Chain Length on Dissolution and Regeneration Behavior of Cotton in 1-Alkyl-3-methylimidazolium Acetate Ionic Liquids. Polymers, 17(13), 2736.

Sources

Safety, handling, and storage of 1-Decyl-pyrrole-2,5-dione.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Application of 1-Decyl-pyrrole-2,5-dione

Introduction

1-Decyl-pyrrole-2,5-dione, an N-substituted derivative of maleimide, is a valuable reagent in the fields of bioconjugation, drug delivery, and materials science. Its architecture, featuring a reactive maleimide electrophile and a ten-carbon lipophilic alkyl chain, allows for the covalent attachment of this moiety to thiol-containing molecules, such as cysteine residues in proteins and peptides.[1] The maleimide group undergoes a highly selective Michael addition reaction with sulfhydryl groups, forming a stable carbon-sulfur bond under specific pH conditions.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the safe and effective use of 1-Decyl-pyrrole-2,5-dione, moving beyond procedural steps to explain the underlying chemical principles that govern its handling, storage, and reactivity. Adherence to these protocols is critical for ensuring experimental success, personnel safety, and environmental stewardship.

Section 1: Chemical Properties and Hazard Identification

A thorough understanding of the chemical properties and associated hazards of a reagent is the foundation of its safe and effective use. While 1-Decyl-pyrrole-2,5-dione itself has limited specific toxicological data, its hazard profile can be inferred from its structural components: the reactive maleimide ring and the long alkyl chain.

Physicochemical Data

The following table summarizes the key properties of 1-Decyl-pyrrole-2,5-dione and its parent compound, maleimide.

Property1-Decyl-pyrrole-2,5-dioneMaleimide (Parent Compound)Data Source
Synonyms N-Decylmaleimide1H-Pyrrole-2,5-dione, Maleic imide[3]
Molecular Formula C₁₄H₂₃NO₂C₄H₃NO₂[3]
Molecular Weight 237.34 g/mol 97.07 g/mol [3]
Appearance Not specified, likely a solid or oilWhite crystalline powder[4]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMFSlightly soluble in water[2][4]
Hazard Assessment and GHS Classification

The primary documented hazard for 1-Decyl-pyrrole-2,5-dione is environmental.[5] However, the reactivity of the maleimide functional group necessitates a cautious approach, treating the compound as potentially hazardous upon contact.

  • GHS Classification for 1-Decyl-pyrrole-2,5-dione:

    • Hazard Statement H413: May cause long lasting harmful effects to aquatic life.[5]

    • Precautionary Statements:

      • P273: Avoid release to the environment.[5]

      • P501: Dispose of contents/container to an approved waste disposal plant.[5]

  • Inherent Hazards of the Maleimide Moiety:

    • Expertise-Driven Insight: While the specific Safety Data Sheet (SDS) for the decyl- derivative lacks warnings for acute human toxicity, this is likely influenced by the compound's low volatility and the dominance of the long alkyl chain in its overall mass. The maleimide functional group itself is a potent electrophile and should be regarded as a potential hazard.

    • Trustworthiness through Analogy: More extensively studied maleimides, such as N-Ethylmaleimide, are classified as highly toxic and corrosive, causing severe skin burns, eye damage, and allergic skin reactions. Maleimide itself is rated as a significant body contact hazard.[4] Therefore, it is scientifically prudent to assume 1-Decyl-pyrrole-2,5-dione may act as a skin and eye irritant and a potential sensitizer. Avoid all direct personal contact.[4]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

Hierarchy of Controls

The most effective safety strategies involve designing out hazards. Where this is not possible, a combination of controls should be implemented.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Labeling) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

  • Engineering Controls: All handling of 1-Decyl-pyrrole-2,5-dione, especially when in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.[6]

  • Administrative Controls: Ensure the work area is clearly designated for hazardous material handling. All containers must be clearly labeled. Personnel must be trained on the specific risks and handling procedures outlined in this guide and the corresponding SDS.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Do not handle this compound without the following minimum PPE:

Protection TypeSpecificationRationale and Best Practices
Eye Protection Chemical safety goggles or a full-face shield.[6]Protects against splashes of solutions or accidental contact with powder. A face shield is recommended when handling larger quantities.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).The material may cause skin irritation or sensitization.[4] Always inspect gloves for tears or holes before use. Remove gloves carefully to avoid skin contact and wash hands thoroughly after handling.
Body Protection A buttoned lab coat is mandatory.A chemically resistant apron should be worn over the lab coat when handling significant quantities.
Respiratory Protection NIOSH-approved respirator with a particulate filter.Recommended if handling the compound as a powder outside of a fume hood or if there is a risk of aerosol generation.[4][6]

Section 3: Experimental Protocols and Workflow

The chemical reactivity of the maleimide group dictates specific, non-negotiable handling protocols to ensure the compound's viability for conjugation.

Protocol: Preparation of Stock Solutions

Causality: The maleimide ring is highly susceptible to hydrolysis in aqueous media, which renders it inactive for thiol conjugation.[2] Therefore, stock solutions must be prepared in a dry, water-miscible (aprotic) organic solvent.

  • Equilibration: Before opening, allow the container of 1-Decyl-pyrrole-2,5-dione to warm to ambient temperature. This critical step prevents atmospheric moisture from condensing inside the cold container, which would compromise the reagent's stability.[2]

  • Solvent Selection: Use only high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] Using a lower-grade or non-anhydrous solvent will lead to rapid degradation of the maleimide.

  • Dissolution: In a chemical fume hood, weigh the required amount of the compound and dissolve it in the anhydrous solvent to the desired concentration (e.g., 10-20 mM).

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store in tightly sealed vials at -20°C or below.[2] This prevents degradation from repeated freeze-thaw cycles and moisture introduction.

Protocol: Thiol-Maleimide Conjugation Workflow

Causality: The reaction is a pH-dependent Michael addition. The optimal pH range of 6.5-7.5 is a compromise: it is high enough to deprotonate the thiol to its more nucleophilic thiolate form but low enough to minimize the competing maleimide ring hydrolysis, which accelerates at higher pH.[2][7]

cluster_workflow Thiol-Maleimide Conjugation Workflow Prep_Thiol 1. Prepare Thiol (Protein/Peptide in Thiol-Free Buffer, pH 6.5-7.5) Reaction 3. Reaction (Incubate at RT or 4°C) Prep_Thiol->Reaction Prep_Maleimide 2. Prepare Maleimide (Freshly made aqueous solution or add from DMSO stock) Prep_Maleimide->Reaction Quench 4. Quench (Optional) (Add excess free thiol like Cysteine) Reaction->Quench Purify 5. Purification (e.g., Desalting Column, Dialysis) Quench->Purify Analysis 6. Analysis (e.g., Mass Spec) Purify->Analysis

Caption: A typical experimental workflow for bioconjugation.

  • Buffer Preparation: Prepare a reaction buffer free of any primary/secondary amines or thiols (e.g., DTT, 2-mercaptoethanol). Phosphate-buffered saline (PBS) or HEPES at pH 7.0 are common choices.[2][7] Degas the buffer to minimize oxidation of the target thiol.

  • Thiol Preparation: Dissolve the thiol-containing molecule (e.g., protein) in the prepared reaction buffer. If disulfide bonds are present, they must first be reduced (e.g., with TCEP) and the reducing agent subsequently removed before adding the maleimide.[1][7]

  • Reaction Initiation: Add the 1-Decyl-pyrrole-2,5-dione stock solution to the thiol solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[7]

  • Incubation: Allow the reaction to proceed, typically for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Purification: Remove excess, unreacted maleimide reagent immediately after the reaction via dialysis, size-exclusion chromatography, or other appropriate purification methods.

Section 4: Storage, Stability, and Disposal

Proper storage is paramount for preserving the reactivity of this sensitive compound.

Storage Conditions
ParameterConditionRationale
Temperature Solid: 2–8 °C (short-term), -20°C (long-term).[2][8] Solution (in anhydrous DMSO/DMF): -20°C.[2]Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.Minimizes exposure to atmospheric moisture and oxygen.
Moisture Store in a desiccated environment.The maleimide ring is susceptible to hydrolysis.[2][6]
Light Protect from light.[6]Some maleimide derivatives can be light-sensitive.
Incompatibilities Keep away from strong oxidizing agents, strong bases, strong acids, reducing agents, thiols, and amines.[2][4]These substances can react with and destroy the maleimide functional group.
Spill Response and Waste Disposal

Due to its environmental hazard, accidental release must be managed carefully.

Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill (Minor vs. Major) Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor MajorSpill Major Spill: Call Emergency Response Assess->MajorSpill Major Contain Contain Spill (Absorbent material) PPE->Contain Cleanup Clean Up (Sweep or absorb) Contain->Cleanup Dispose Package for Disposal Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Functional Polymers Using 1-Decyl-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 1-Decyl-pyrrole-2,5-dione in Functional Polymer Synthesis

1-Decyl-pyrrole-2,5-dione, an N-substituted maleimide, is a highly valuable monomer for the synthesis of functional polymers tailored for a range of biomedical applications, including drug delivery and bioconjugation. The core of this monomer is the pyrrole-2,5-dione (maleimide) ring, which possesses a reactive double bond that can readily undergo polymerization. Furthermore, the resulting polymer retains this reactive moiety, allowing for post-polymerization modification via "click" chemistry, most notably thiol-maleimide reactions for the conjugation of biomolecules.[1][2] The presence of the long C10 alkyl chain (decyl group) imparts significant hydrophobicity and solubility in common organic solvents, influencing the polymer's self-assembly properties and its potential to encapsulate hydrophobic therapeutic agents.

This guide provides a comprehensive overview of the synthesis of functional polymers from 1-Decyl-pyrrole-2,5-dione, detailing protocols for various polymerization techniques and post-synthesis modifications. We will explore the causality behind experimental choices and provide insights into the characterization and application of these novel polymeric materials.

I. Polymerization Methodologies for 1-Decyl-pyrrole-2,5-dione

The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight distribution, and ultimately, its functional properties. Here, we detail two powerful methods for polymerizing N-substituted maleimides: anionic polymerization and Ring-Opening Metathesis Polymerization (ROMP).

A. Anionic Polymerization: A Robust Method for Controlled Polymer Synthesis

Anionic polymerization of N-substituted maleimides is a well-established method that can proceed in a "living" manner under specific conditions, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI).[3][4] The choice of initiator and solvent is paramount to the success of the polymerization.

Causality of Experimental Choices:

  • Initiator: Strong nucleophiles such as n-butyllithium or certain amines can initiate polymerization by attacking the electron-deficient double bond of the maleimide ring.[3][5] The choice of initiator can influence the polymerization kinetics and the nature of the end-groups. For instance, using a functional initiator allows for the introduction of specific functionalities at the polymer chain end.

  • Solvent: High-polarity aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can stabilize the propagating anionic species, preventing premature termination and side reactions.[3]

  • Temperature: Low temperatures are often employed to suppress side reactions and maintain the "living" character of the polymerization, leading to better control over the polymer's molecular weight and structure.[3]

Experimental Protocol: Anionic Polymerization of 1-Decyl-pyrrole-2,5-dione

Materials:

  • 1-Decyl-pyrrole-2,5-dione (monomer)

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer Preparation: Dry the 1-Decyl-pyrrole-2,5-dione monomer under vacuum overnight to remove any residual water.

  • Solvent Preparation: Freshly distill THF over sodium/benzophenone ketyl under an inert atmosphere to ensure it is anhydrous.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (argon or nitrogen) using a Schlenk line. Add the desired amount of anhydrous THF to the reaction flask via a cannula.

  • Initiation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add the calculated amount of n-BuLi initiator dropwise to the stirred THF.

  • Polymerization: Dissolve the 1-Decyl-pyrrole-2,5-dione monomer in a small amount of anhydrous THF and add it slowly to the initiator solution via a cannula. The reaction mixture may develop a characteristic color, indicating the presence of the propagating anionic species. Allow the polymerization to proceed for a predetermined time (e.g., 2-4 hours) at -78 °C.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.

  • Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum to a constant weight.

Workflow for Anionic Polymerization:

Anionic_Polymerization Monomer 1-Decyl-pyrrole-2,5-dione (Dried) Reaction_Setup Reaction Setup (-78 °C, Inert Atmosphere) Monomer->Reaction_Setup Solvent Anhydrous THF Solvent->Reaction_Setup Initiator n-BuLi in Hexane Initiator->Reaction_Setup Polymerization Polymerization Reaction_Setup->Polymerization Termination Termination (Methanol) Polymerization->Termination Isolation Precipitation & Filtration Termination->Isolation Polymer Poly(1-Decyl-pyrrole-2,5-dione) Isolation->Polymer

Caption: Workflow for the anionic polymerization of 1-Decyl-pyrrole-2,5-dione.

B. Ring-Opening Metathesis Polymerization (ROMP): Access to Advanced Polymer Architectures

ROMP is a powerful living polymerization technique that is highly tolerant of various functional groups.[6][7][8] To utilize ROMP for polymerizing 1-Decyl-pyrrole-2,5-dione, the monomer must first be functionalized with a strained cyclic olefin, such as a norbornene moiety. This approach allows for the synthesis of well-defined block copolymers and other complex architectures.[9][10]

Experimental Protocol: Synthesis of a ROMP-active Norbornene-functionalized Monomer and its Polymerization

Part 1: Synthesis of N-(2-hydroxyethyl)-1-Decyl-pyrrole-2,5-dione

  • This intermediate is a precursor for attaching the norbornene group.

Part 2: Synthesis of the Norbornene-functionalized Monomer

  • React N-(2-hydroxyethyl)-1-Decyl-pyrrole-2,5-dione with 5-norbornene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).

  • Purify the resulting monomer by column chromatography.

Part 3: ROMP of the Norbornene-functionalized Monomer

Materials:

  • Norbornene-functionalized 1-Decyl-pyrrole-2,5-dione monomer

  • Grubbs' catalyst (e.g., 3rd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (terminating agent)

Procedure:

  • Reaction Setup: In a glovebox, dissolve the monomer in the chosen solvent.

  • Initiation: In a separate vial, dissolve the Grubbs' catalyst in the solvent and add it to the monomer solution.

  • Polymerization: Allow the reaction to proceed at room temperature for the desired time.

  • Termination: Add a small amount of ethyl vinyl ether to terminate the polymerization.

  • Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Workflow for ROMP:

ROMP_Workflow cluster_Monomer_Synth Monomer Synthesis cluster_Polymerization ROMP Monomer_Precursor 1-Decyl-pyrrole-2,5-dione Norbornene_Deriv Norbornene Derivative Monomer_Precursor->Norbornene_Deriv Functionalization ROMP_Monomer ROMP-active Monomer Norbornene_Deriv->ROMP_Monomer Polymerization_Step Polymerization ROMP_Monomer->Polymerization_Step Catalyst Grubbs' Catalyst Catalyst->Polymerization_Step Termination Termination Polymerization_Step->Termination Final_Polymer Functional Polymer Termination->Final_Polymer

Caption: General workflow for synthesizing a functional polymer via ROMP.

II. Post-Polymerization Modification: Thiol-Maleimide "Click" Chemistry

A significant advantage of polymers derived from 1-Decyl-pyrrole-2,5-dione is the presence of the maleimide double bond along the polymer backbone or at the chain ends. This moiety is highly reactive towards thiols in a "click" type reaction, which is efficient, specific, and proceeds under mild conditions.[1] This allows for the conjugation of a wide range of molecules, including peptides, proteins, and drugs containing a thiol group.

Experimental Protocol: Thiol-Maleimide Conjugation

Materials:

  • Poly(1-Decyl-pyrrole-2,5-dione)

  • Thiol-containing molecule (e.g., cysteine-terminated peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solvent for the polymer (e.g., THF or DMF)

Procedure:

  • Dissolve the poly(1-Decyl-pyrrole-2,5-dione) in a minimal amount of organic solvent.

  • Dissolve the thiol-containing molecule in PBS.

  • Mix the two solutions and stir at room temperature for 2-4 hours.

  • Monitor the reaction by a suitable technique (e.g., NMR or MALDI-TOF mass spectrometry).

  • Purify the conjugate by dialysis or size exclusion chromatography to remove unreacted starting materials.

Thiol-Maleimide Conjugation Scheme:

Thiol_Maleimide_Conjugation Polymer Polymer with Maleimide Group Conjugate Functionalized Polymer Conjugate Polymer->Conjugate + Thiol Thiol-containing Molecule (R-SH) Thiol->Conjugate pH 7.4

Caption: Schematic of thiol-maleimide conjugation.

III. Applications in Drug Delivery

The unique properties of polymers derived from 1-Decyl-pyrrole-2,5-dione make them promising candidates for advanced drug delivery systems.

A. Polymeric Micelles for Hydrophobic Drug Encapsulation

By copolymerizing 1-Decyl-pyrrole-2,5-dione with a hydrophilic monomer (e.g., a polyethylene glycol-containing monomer), amphiphilic block copolymers can be synthesized. In aqueous media, these copolymers self-assemble into core-shell micelles, where the hydrophobic poly(1-Decyl-pyrrole-2,5-dione) block forms the core, and the hydrophilic block forms the corona. This hydrophobic core can effectively encapsulate poorly water-soluble drugs, improving their bioavailability and therapeutic efficacy.[11]

Protocol for Drug-Loaded Micelle Formation:

  • Dissolve the amphiphilic block copolymer and the hydrophobic drug in a common organic solvent.

  • Slowly add water or a buffer solution to the organic solution with vigorous stirring.

  • As the water content increases, the polymer will self-assemble into micelles, encapsulating the drug.

  • Remove the organic solvent by dialysis or evaporation.

  • Characterize the size and drug loading of the micelles using techniques such as Dynamic Light Scattering (DLS) and UV-Vis spectroscopy.

B. Electroactive Drug Release from Polypyrrole-Based Systems

Polypyrrole and its derivatives are conducting polymers that can be used for electrically controlled drug delivery.[12][13][14] A copolymer incorporating 1-Decyl-pyrrole-2,5-dione could be designed to have both hydrophobic drug loading capacity and electroactivity. By applying an electrical potential, the polymer matrix can be oxidized or reduced, leading to a change in its structure and the controlled release of an entrapped drug.[15] This approach offers the potential for on-demand and tunable drug release profiles.

IV. Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the functional polymers.

Technique Information Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirmation of polymer structure and composition
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., imide C=O, C-N)
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and other thermal properties
Dynamic Light Scattering (DLS) Size and size distribution of self-assembled nanoparticles/micelles

V. References

  • Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. ResearchGate. [Link]

  • Electrochemically Enhanced Drug Delivery Using Polypyrrole Films. MDPI. [Link]

  • The Chemistry of Maleimide and Its Derivatives. II. Maleimide and N-Methylolmaleimide. The Journal of Organic Chemistry. [Link]

  • The free radical and anionic polymerization of some N-substituted maleimides. Polymer. [Link]

  • Maleimide (MAL) Archives. NSP-Functional Polymers & Copolymers. [Link]

  • Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. [Link]

  • Chlorpromazine–Polypyrrole Drug Delivery System Tailored for Neurological Application. MDPI. [Link]

  • Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Scientific Research Publishing. [Link]

  • Experimental Analysis on the Properties of Polypyrrole as Drug Delivery System Materials. ResearchGate. [Link]

  • Maleimide-Functionalized Poly(2-oxazoline)s and their conjugation to Elastin-like Polypeptides. PMC. [Link]

  • Solid-phase synthesis of polymers using the ring-opening metathesis polymerization. Journal of the American Chemical Society. [Link]

  • The Chemistry of Maleimide and Its Derivatives. I. N-Carbamylmaleimide. ACS Publications. [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]

  • New prodrug polymers functionalized based on Maleimide. ResearchGate. [Link]

  • Anionic Polymerization of N-Phenylitaconimide. Sci-Hub. [Link]

  • Synthesis of New Polymer Ionomers via Ring-Opening Metathesis Polymerization. SCIRP. [Link]

  • Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Polymer Chemistry. [Link]

  • Ring-opening Metathesis Polymerization for the Creation of Responsive Colloids and Surfaces. DSpace@MIT. [Link]

  • Recent advances in ring-opening metathesis polymerization, and application to synthesis of functional materials. ResearchGate. [Link]

Sources

Use of 1-Decyl-pyrrole-2,5-dione as a crosslinking agent.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrophobic Anchoring & Bioconjugation using 1-Decyl-pyrrole-2,5-dione

Part 1: Executive Summary & Technical Rationale

1-Decyl-pyrrole-2,5-dione , commonly referred to in bioconjugation as N-Decylmaleimide , is a specialized heterobifunctional-like modification reagent. While often categorized under "crosslinkers" in chemical catalogs, it functions distinctively as a Membrane-Anchoring Crosslinker .

Unlike traditional bis-maleimides (e.g., BMOE) that covalently link two protein thiols, N-Decylmaleimide serves as a bridge between the hydrophilic aqueous phase and the hydrophobic lipid phase. It covalently attaches to free sulfhydryl (-SH) groups on biomolecules via its maleimide headgroup, while its C10-alkyl (decyl) tail provides a "hydrophobic anchor."

Key Applications in Drug Development:

  • Liposomal Surface Functionalization: "Post-insertion" of proteins/peptides into pre-formed liposomes or Lipid Nanoparticles (LNPs) without complex lipid synthesis.

  • Amphiphilic Modulation: Increasing the lipophilicity of peptide drugs to enhance membrane permeability or blood-brain barrier (BBB) crossing.

  • Albumin Hitchhiking: Promoting non-covalent association with serum albumin via the decyl tail to extend in vivo half-life.

Part 2: Mechanism of Action

The utility of N-Decylmaleimide relies on two orthogonal interactions occurring sequentially:

  • Covalent Michael Addition: The maleimide double bond undergoes a nucleophilic attack by the thiolate anion of a cysteine residue. This forms a stable, irreversible thioether bond (C-S-C).

  • Non-Covalent Hydrophobic Insertion: The attached decyl chain seeks a hydrophobic environment, driving the conjugate to self-assemble into micelles, insert into lipid bilayers, or bind hydrophobic pockets of carrier proteins.

Visualizing the Reaction Pathway

ReactionMechanism Protein Protein-SH (Nucleophile) Intermediate Transition State (Thiolate Attack) Protein->Intermediate pH 6.5-7.5 Reagent N-Decylmaleimide (Electrophile) Reagent->Intermediate Product Protein-S-Succinimide-Decyl (Amphiphilic Conjugate) Intermediate->Product Thioether Bond Formation Membrane Lipid Bilayer (Target Destination) Product->Membrane Hydrophobic Insertion (C10 Tail)

Figure 1: Mechanistic pathway of N-Decylmaleimide conjugation and subsequent membrane anchoring.

Part 3: Detailed Protocol

Phase A: Reagent Preparation & Solubility

Critical Note: N-Decylmaleimide is highly hydrophobic. Direct addition to aqueous buffers will result in precipitation and failed conjugation.

ComponentSpecificationPreparation Notes
Reagent 1-Decyl-pyrrole-2,5-dioneMW: ~237.3 g/mol . Store at -20°C under argon.
Solvent Anhydrous DMSO or DMFMust be dry. Water causes hydrolysis of the maleimide.
Stock Conc. 10 mM - 50 mMPrepare fresh. Discard unused stock after 24h.

Step-by-Step Stock Preparation:

  • Weigh 2.4 mg of N-Decylmaleimide.

  • Dissolve in 1.0 mL of Anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously until fully dissolved. Keep at room temperature (RT) during use to prevent solidification of DMSO.

Phase B: Protein Thiol Activation

Proteins often have oxidized cysteines (disulfides). These must be reduced to free thiols (-SH) for the reaction to occur.

  • Dissolve Protein: Prepare protein at 1–5 mg/mL in Conjugation Buffer (PBS, pH 7.2, 5 mM EDTA).

    • Why EDTA? It chelates divalent metals that catalyze disulfide reformation and maleimide oxidation.

  • Reduction: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 2–5 mM (10x molar excess over thiols).

  • Incubation: Incubate for 30 minutes at RT.

    • Advantage: Unlike DTT, TCEP does not contain a thiol group and does not need to be removed before adding the maleimide.

Phase C: Conjugation Reaction
  • Calculations: Aim for a 10-20x molar excess of N-Decylmaleimide over the protein thiol concentration.

    • Example: If Protein is 50 µM, add N-Decylmaleimide to 500–1000 µM.

  • Addition: Slowly add the DMSO stock to the reduced protein solution while vortexing gently.

    • Constraint: Keep final DMSO concentration < 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate for 2 hours at Room Temperature or Overnight at 4°C .

    • Protect from light (good practice, though not strictly photo-labile).

  • Quenching: Add N-Ethylmaleimide (NEM) or excess Cysteine (10 mM) to quench any unreacted thiols (optional, stops the reaction).

Phase D: Purification (The Hydrophobic Challenge)

Standard size-exclusion chromatography (SEC) (e.g., PD-10 columns) may fail because the free N-Decylmaleimide forms micelles that co-elute with the protein, or the conjugated protein sticks to the column resin due to its new hydrophobic tail.

Recommended Purification Method: Hydrophobic Interaction Chromatography (HIC) or Dialysis with Scavengers.

Protocol Option 1: Dialysis with Cyclodextrin

  • Use a dialysis cassette with an appropriate MWCO (e.g., 10 kDa).

  • Dialyze against PBS containing 0.1% Methyl-β-cyclodextrin .

    • Mechanism:[1][2] Cyclodextrin encapsulates the free unreacted hydrophobic reagent, pulling it through the membrane, while the protein remains inside.

  • Perform 3 buffer exchanges over 24 hours.

Protocol Option 2: Precipitation (If protein allows)

  • Add cold acetone (-20°C) to the reaction mix (4:1 ratio).

  • Centrifuge at 13,000 x g for 10 min.

  • Discard supernatant (contains free N-Decylmaleimide).

  • Resuspend the pellet in buffer containing a mild detergent (e.g., 0.5% Tween-20) to solubilize the now-amphiphilic protein.

Part 4: Validation & Quality Control

Mass Spectrometry (Intact Protein LC-MS)

The conjugation of one N-Decylmaleimide molecule adds a specific mass to the protein.

  • Formula Added:

    
    
    
  • Mass Shift: +237.34 Da per conjugated cysteine.

  • Criteria: Look for peaks shifted by multiples of +237 Da.

Triton X-114 Phase Partitioning (Functional Assay)

This test confirms that the protein has acquired hydrophobic properties.

  • Prepare a 1% (w/v) Triton X-114 solution in PBS at 4°C (clear solution).

  • Add 50 µL of conjugate.

  • Incubate at 37°C for 5 minutes (solution becomes cloudy as detergent phase separates).

  • Centrifuge at 37°C.

  • Result:

    • Unlabeled Protein: Remains in the upper aqueous phase.

    • N-Decyl Conjugate: Partitions into the lower detergent-rich oily phase.

Part 5: Experimental Workflow Diagram

Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & QC Stock Solubilize N-Decylmaleimide (10mM in DMSO) Mix Mix Reagent + Protein (10% DMSO max) Stock->Mix Reduce Reduce Protein Disulfides (TCEP, 30 min) Reduce->Mix Incubate Incubate 2h @ RT (pH 7.2) Mix->Incubate Purify Dialysis w/ Cyclodextrin (Remove free reagent) Incubate->Purify Validate Triton X-114 Partitioning (Confirm Hydrophobicity) Purify->Validate

Figure 2: Operational workflow for generating N-Decylmaleimide protein conjugates.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon mixing DMSO concentration too high or protein is unstable in solvent.Lower stock concentration; ensure final DMSO is <5%. Add stock very slowly while vortexing.
Low Conjugation Efficiency Oxidized thiols or Hydrolyzed Maleimide.Use fresh TCEP. Ensure buffer pH is < 7.5 (Maleimide hydrolyzes rapidly at pH > 8.0). Use anhydrous DMSO.[3][4][5]
Protein loss during dialysis Protein sticking to membrane.Use Cellulose Acetate membranes (low binding). Add 0.05% Tween-20 to the dialysis buffer to keep the amphiphilic protein soluble.
Multiple Modifications Non-specific amine reactivity.Ensure pH is strictly 6.5–7.5. At pH > 8.0, maleimides can react with Lysine amines.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Heterobifunctional Crosslinkers and Liposome Conjugation).

  • Nair, P. et al. (2014). "Concept of Post-Insertion of Functional Lipids into Pre-formed Liposomes."[2] Journal of Liposome Research. (Describes the mechanism of inserting alkyl-tailed conjugates into membranes).

  • Biotium Inc. (2020). "Protocol: Maleimide Labeling of Protein Thiols." (Standard parameters for pH and stoichiometry in maleimide reactions).

  • Sánchez-Acevedo, Z. et al. (2018). "Triton X-114 Phase Partitioning for the Characterization of Hydrophobically Modified Proteins." Methods in Molecular Biology.

Sources

Incorporating 1-Decyl-pyrrole-2,5-dione into lipid bilayers.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Reactive Lipid Bilayers using 1-Decyl-pyrrole-2,5-dione


-decylmaleimide into liposomal membranes for bioconjugation and surface functionalization.

Executive Summary

This guide details the methodology for incorporating 1-Decyl-pyrrole-2,5-dione (commonly referred to as


-decylmaleimide) into synthetic lipid bilayers.[1] Unlike standard phospholipid-maleimide conjugates (e.g., MPB-PE) which anchor via dual fatty acid tails, 1-Decyl-pyrrole-2,5-dione utilizes a single C10 alkyl chain for membrane insertion.[1]

This molecule serves two primary functions in membrane research:

  • Covalent Anchoring: It acts as a "lipidated Michael acceptor," allowing the surface conjugation of thiolated ligands (peptides, antibodies) to the liposome.[1]

  • Membrane Perturbation: In higher concentrations, it is used to study membrane permeability changes and antimicrobial mechanisms.[1]

Critical Technical Constraint: The maleimide moiety is susceptible to hydrolysis at physiological pH (pH > 7.5). This protocol utilizes a pH-shift strategy —formulating at acidic pH (6.[1]0) to preserve stability, then shifting to neutral pH (7.0–7.[1]2) only during the conjugation event.

Physicochemical Mechanism & Design

To successfully incorporate this molecule, one must understand its behavior within the bilayer.[1]

  • Insertion Topology: The hydrophobic decyl chain (C10) partitions into the acyl core of the membrane. However, because C10 is significantly shorter than standard phospholipid tails (C16–C18), the molecule may induce local membrane thinning or "snorkeling," where the polar maleimide head pulls the alkyl chain toward the interface.[1]

  • Reactivity: The maleimide ring is an electrophile that reacts specifically with sulfhydryl groups (-SH) via a Michael addition reaction to form a stable thioether bond.

Diagram 1: Membrane Insertion & Reaction Logic

MembraneInsertion cluster_0 Lipid Bilayer Environment Lipid Phospholipids (e.g., DSPC) Structural Matrix Insertion Hydrophobic Insertion (C10 Tail Buried) Lipid->Insertion DecylMal 1-Decyl-pyrrole-2,5-dione (Reactive Probe) DecylMal->Insertion Co-formulation Conjugate Stable Thioether Conjugate Insertion->Conjugate Michael Addition (pH 7.0-7.2) Ligand Thiolated Ligand (Cysteine-Peptide) Ligand->Conjugate Nucleophilic Attack

Caption: The C10 tail anchors the maleimide warhead in the membrane.[1] The headgroup remains interfacial, available for reaction with thiolated ligands.[1]

Pre-Formulation Checklist

ComponentSpecificationRationale
Primary Lipid DSPC or DPPCHigh

lipids provide a rigid bilayer that retains the single-chain maleimide anchor better than fluid lipids (e.g., DOPC).[1]
Stabilizer Cholesterol (40 mol%)Essential to pack the membrane and prevent the "squeezing out" of the short-chain maleimide.
Target Molecule 1-Decyl-pyrrole-2,5-dioneThe reactive anchor.[1] Limit to 1–5 mol% . Higher concentrations may lyse the vesicle.
Hydration Buffer 10mM MES or Citrate, pH 6.0CRITICAL: Maleimide hydrolysis half-life is <1 hour at pH 8.0 but >24 hours at pH 6.[1]0.
Conjugation Buffer 10mM HEPES, pH 7.2Activates the thiol for reaction without rapidly degrading the maleimide.

Detailed Protocol: Reactive Liposome Synthesis

Phase A: Thin Film Formation[2]
  • Stock Preparation: Dissolve lipids (DSPC, Cholesterol) and 1-Decyl-pyrrole-2,5-dione separately in Chloroform at 10 mg/mL.

  • Mixing: Combine in a round-bottom flask.

    • Molar Ratio: DSPC : Cholesterol : Maleimide (55 : 40 : 5).[1]

    • Note: Do not exceed 5 mol% maleimide unless membrane disruption is the goal.

  • Evaporation: Remove solvent using a rotary evaporator (40°C, reduced pressure) to form a thin, uniform film.

  • Desiccation: Place the flask under high vacuum (lyophilizer or vacuum manifold) for at least 4 hours to remove trace chloroform (which destabilizes bilayers).

Phase B: Hydration & Sizing
  • Hydration: Add pH 6.0 Buffer (MES/Saline) to the lipid film.[1]

    • Target Concentration: 10–20 mM total lipid.[1]

  • Incubation: Agitate at temperature >

    
     of the lipid (e.g., 60°C for DSPC) for 30 minutes. The film should fully peel off, forming Multilamellar Vesicles (MLVs).[1]
    
  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C.

    • Result: Large Unilamellar Vesicles (LUVs) with surface-exposed maleimides.[1]

  • Storage: Keep on ice. Use immediately or within 4 hours. Do not freeze.

Phase C: Quality Control (Reverse Ellman’s Assay)

Before conjugating valuable ligands, verify the maleimide is active.

  • Take an aliquot of liposomes.[1]

  • React with excess Cysteine or Glutathione (GSH) for 15 mins at pH 7.2.

  • Add Ellman’s Reagent (DTNB) .[1][2][3]

  • Measure Absorbance at 412 nm.[1][2][3]

  • Calculation: Lower absorbance compared to a "Lipid-Only" blank indicates the maleimide successfully reacted with the GSH.

Protocol: Ligand Conjugation (Proof of Concept)

This step describes attaching a thiolated molecule (e.g., Cys-peptide) to the anchored decyl-maleimide.[1]

Workflow Diagram

Workflow Step1 1. Lipid Film (Solvent Evap) Step2 2. Hydration (pH 6.0, 60°C) Step1->Step2 Step3 3. pH Adjustment (Shift to pH 7.2) Step2->Step3 Step4 4. Ligand Addition (Thiol-Maleimide Rxn) Step3->Step4 Step5 5. Purification (Dialysis/SEC) Step4->Step5

Caption: The pH shift in Step 3 is the critical control point to balance reactivity vs. hydrolysis.

  • pH Shift: Adjust the liposome suspension to pH 7.0–7.2 using a concentrated HEPES buffer spike. Do not go above pH 7.5.[1]

  • Reaction: Add the thiolated ligand (freshly reduced) at a 1.2 : 1 molar ratio (Ligand : Maleimide).

  • Incubation: Incubate overnight at 4°C or 2 hours at Room Temperature under inert atmosphere (

    
    ).
    
  • Quenching: Add 10 mM

    
    -Mercaptoethanol to react with any remaining maleimide groups (neutralizing the surface).
    
  • Purification: Separate liposomes from unbound ligand using Size Exclusion Chromatography (Sepharose CL-4B) or Dialysis (MWCO appropriate for ligand).[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of MaleimideEnsure hydration was at pH < 6.0. Perform conjugation immediately after pH adjustment.[1]
Vesicle Aggregation CrosslinkingEnsure the ligand has only one thiol group. Multiple thiols will bridge liposomes together.[1]
Leaky Membranes Decyl chain too shortThe C10 chain acts as a defect. Increase Cholesterol content to 50% or switch to a longer anchor (e.g., C16-Maleimide) if leakiness persists.[1]

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (The definitive guide on maleimide-thiol chemistry and pH dependence).

  • Nir, S., et al. (2002).[1] "Coupling of peptides and proteins to liposomes: a review of methods and applications." Journal of Liposome Research. (Discusses the reverse Ellman's assay for quantification). [1]

  • Ballesteros, U., et al. (2023).[1] "Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers." International Journal of Molecular Sciences. (Provides biophysical context on maleimide-lipid interactions).

  • BroadPharm. (2022).[1][2] "Ellman's Assay Protocol for Maleimide Quantification." (Detailed steps for the validation assay).

  • BenchChem. (2025).[1][4] "Core Principles of Maleimide Reaction with Thiols." (Data on hydrolysis kinetics vs. pH).

Sources

Troubleshooting & Optimization

Strategies to improve the solubility of N-Dodecylmaleimide for biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Dodecylmaleimide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this hydrophobic maleimide in their biological assays. Given its challenging solubility profile, this document provides in-depth troubleshooting strategies and frequently asked questions to ensure successful experimental outcomes. We will delve into the causality behind experimental choices, providing you with the expertise to not only follow protocols but to understand and adapt them to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the handling and use of N-Dodecylmaleimide.

Q1: What is N-Dodecylmaleimide and why is its solubility a concern?

N-Dodecylmaleimide is a chemical compound featuring a long, 12-carbon alkyl chain (dodecyl group) attached to a maleimide ring.[1] This long hydrocarbon tail makes the molecule highly hydrophobic (water-repelling), leading to poor solubility in aqueous buffers commonly used in biological assays.[2] Successful use in experiments like protein labeling or bioconjugation hinges on effectively dissolving and maintaining it in a reactive state in these aqueous environments.

Q2: What is the primary application of N-Dodecylmaleimide in biological research?

The maleimide group is highly reactive towards thiol groups (also known as sulfhydryl groups), which are found in the amino acid cysteine.[3][4] This specific reactivity allows for the targeted labeling of proteins and other biomolecules at cysteine residues.[5] The dodecyl chain can be used to probe hydrophobic environments or to anchor the labeled molecule to cell membranes.

Q3: What are the ideal pH conditions for working with N-Dodecylmaleimide?

The reaction between maleimides and thiols is most efficient and selective at a pH range of 6.5 to 7.5.[3][6][7] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, rendering it inactive.[3] Additionally, at higher pH, the potential for side reactions with other nucleophilic groups, like the amines in lysine residues, increases.[6][7]

Q4: How should I store N-Dodecylmaleimide?

N-Dodecylmaleimide should be stored as a solid at -20°C. For preparing stock solutions, it is recommended to dissolve it in a dry, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and store these solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3][8] Aqueous solutions are generally unstable and should be prepared fresh for each experiment.[9]

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a question-and-answer formatted guide to directly address and troubleshoot specific solubility problems you may encounter.

Q5: I'm trying to dissolve N-Dodecylmaleimide directly in my aqueous buffer, but it's not working. What am I doing wrong?

Directly dissolving a highly hydrophobic compound like N-Dodecylmaleimide in an aqueous buffer is generally not feasible. You must first prepare a concentrated stock solution in a suitable organic solvent.

Initial Stock Solution Preparation Workflow

A Weigh solid N-Dodecylmaleimide B Select a dry, water-miscible organic solvent (e.g., DMSO, DMF) A->B C Dissolve to create a concentrated stock solution (e.g., 10-50 mM) B->C D Store stock solution at -20°C in small, sealed aliquots C->D

Caption: Workflow for preparing a concentrated stock solution of N-Dodecylmaleimide.

Q6: My N-Dodecylmaleimide precipitates when I add the organic stock solution to my aqueous buffer. How can I prevent this?

Precipitation upon addition to an aqueous buffer is a common issue. This occurs because the hydrophobic N-Dodecylmaleimide molecules aggregate to minimize their contact with water. Here are several strategies to overcome this:

  • Co-solvents: The simplest approach is to increase the proportion of the organic co-solvent in your final reaction mixture.[10][11] However, be mindful that high concentrations of organic solvents can be detrimental to the structure and function of proteins and other biomolecules. It is a balancing act between solubilizing your compound and maintaining the integrity of your biological sample. A final concentration of 5-10% (v/v) of DMSO or DMF is often a good starting point.[6][7]

  • Detergents: Detergents are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail.[12] Above a certain concentration, called the critical micelle concentration (CMC), detergent molecules self-assemble into spherical structures called micelles, with their hydrophobic tails forming a core.[13][14] Hydrophobic molecules like N-Dodecylmaleimide can partition into these hydrophobic cores, effectively being solubilized in the aqueous solution.[12][14]

    • Non-ionic detergents such as Triton™ X-100 and n-Dodecyl-β-D-maltoside (DDM) are generally mild and less likely to denature proteins, making them a good first choice.[13][15]

    • Zwitterionic detergents like CHAPS offer a balance, being effective at breaking protein-protein interactions while often preserving protein structure.[13]

    • Ionic detergents (e.g., SDS) are very effective at solubilization but are typically denaturing and should be used with caution.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][][18] This structure allows them to encapsulate hydrophobic "guest" molecules like N-Dodecylmaleimide, forming an inclusion complex that is water-soluble.[19][20] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin, are commonly used to increase the solubility and bioavailability of hydrophobic compounds.[18][19]

Comparative Table of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesRecommended Starting Concentration
Co-solvents (e.g., DMSO, DMF) Reduces the polarity of the aqueous solution.[11]Simple to implement.[10]Can denature proteins at high concentrations.5-10% (v/v)
Non-ionic Detergents (e.g., Triton™ X-100, DDM) Forms micelles that encapsulate the hydrophobic compound.[13][14]Generally non-denaturing and mild.[15]Can interfere with some downstream assays.Above the CMC (e.g., 0.1-1% w/v)
Zwitterionic Detergents (e.g., CHAPS) Combines properties of ionic and non-ionic detergents.Effective at disrupting protein-protein interactions while often preserving structure.[13]Can still be denaturing to some sensitive proteins.Above the CMC (e.g., 0.1-1% w/v)
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex with the hydrophobic compound.[16][]Generally biocompatible and can increase stability.[18][19]The complex may alter the reactivity of the maleimide.1-5% (w/v)

Q7: How do I prepare a working solution of N-Dodecylmaleimide in my biological buffer using one of these methods?

Here is a general protocol for preparing a working solution. The key is to add the stock solution to the buffer containing the solubilizing agent slowly and with continuous mixing.

Experimental Protocol: Preparing a Working Solution

  • Prepare your buffer: Prepare your desired aqueous buffer (e.g., PBS, HEPES) at the correct pH (typically 6.5-7.5).[8] If using a detergent or cyclodextrin, add it to the buffer at this stage and ensure it is fully dissolved.

  • Aliquot the buffer: Take the required volume of your buffer containing the solubilizing agent for your experiment.

  • Add the stock solution: While gently vortexing or stirring the buffer, slowly add the required volume of your concentrated N-Dodecylmaleimide stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Incubate briefly: Allow the solution to mix for a few minutes to ensure the N-Dodecylmaleimide is fully dispersed and incorporated into the micelles or cyclodextrin complexes.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.

  • Proceed with your assay: Use the freshly prepared working solution immediately in your biological assay.

Workflow for Preparing a Working Solution

cluster_0 Buffer Preparation cluster_1 Working Solution Preparation A Prepare aqueous buffer (pH 6.5-7.5) B Add and dissolve solubilizing agent (Detergent or Cyclodextrin) A->B C Take an aliquot of the prepared buffer D Slowly add N-Dodecylmaleimide stock solution with mixing C->D E Briefly incubate and visually inspect D->E F Use immediately in assay E->F

Caption: Step-by-step workflow for preparing a working solution of N-Dodecylmaleimide.

Q8: Even with these methods, I'm seeing some cloudiness. What else can I try?

If you still observe turbidity, consider the following:

  • Increase the concentration of the solubilizing agent: You may need a higher concentration of detergent or cyclodextrin to effectively solubilize the amount of N-Dodecylmaleimide you are using.

  • Try a different solubilizing agent: Some hydrophobic compounds have better compatibility with specific detergents or cyclodextrins. Experiment with a few different options from the table above.

  • Sonication: Brief sonication of the solution after adding the N-Dodecylmaleimide stock can sometimes help to break up small aggregates and improve solubilization.[21]

  • Lower the concentration of N-Dodecylmaleimide: If your experimental design allows, reducing the final concentration of N-Dodecylmaleimide in your assay may be the simplest solution.

By systematically applying these strategies and understanding the underlying principles of solubility, you can successfully incorporate N-Dodecylmaleimide into your biological assays and achieve reliable and reproducible results.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Anonymous. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. 2024. Available from: [Link]

  • Popovici, I., & Dăneț, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 735. Available from: [Link]

  • Anonymous. Detergents for Cell Lysis and Protein Extraction in Biological Research. Preprints.org. 2024. Available from: [Link]

  • Patel, J. R., & Patel, K. D. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 48-55.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Calbiochem. Detergents. Available from: [Link]

  • G-Biosciences. Proteomic Grade Detergents: Why you should use them. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 5(11), 1-8.
  • Vimalson, C., & Kumar, S. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Al-kassas, R., & Al-kassas, R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2439.
  • Cunningham, D. P., & Jones, A. D. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. AppliedChem, 3(2), 221-240. Available from: [Link]

  • Cunningham, D. P., & Jones, A. D. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. OPUS at UTS. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical and Pharmaceutical Sciences.
  • raptorlane. (2024, February 11). Stability of n-Dodecyl-beta-D-maltoside in buffer solutions for assay experiments. Chemistry Stack Exchange. Available from: [Link]

Sources

Technical Support Center: Purification & Handling of 1-Decyl-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for 1-Decyl-pyrrole-2,5-dione (N-Decylmaleimide) Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

1-Decyl-pyrrole-2,5-dione (commonly N-Decylmaleimide ) is a hydrophobic maleimide linker used extensively in bioconjugation, polymer crosslinking, and surface modification.

The primary technical challenge with this compound is not its synthesis, but its purification . The reaction often yields a mixture containing the target maleimide, the uncyclized N-decylmaleamic acid intermediate, and oligomeric byproducts.

Compound Snapshot
PropertySpecificationCritical Note
Structure Hydrophobic C10 alkyl chain + Maleimide ringAmphiphilic nature can cause "oiling out" during crystallization.[1]
Stability pH sensitive (Hydrolysis)Unstable at pH > 7.5 .[2] Ring opens to maleamic acid.[2]
Reactivity Michael AcceptorReacts rapidly with thiols; prone to radical polymerization (light/heat sensitive).
Solubility Soluble: DCM, EtOAc, Chloroform.Insoluble in water. Limited solubility in cold Hexane/Heptane.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine the state of your crude product. Use the following logic flow to select the correct purification method.

PurificationWorkflow Start Crude Reaction Mixture TLC Step 1: TLC Analysis (Hexane:EtOAc 8:2) Start->TLC Decision Impurity Profile? TLC->Decision PathA Major Impurity: Base-Line Spot (Maleamic Acid) Decision->PathA Polar Spot (Rf < 0.1) PathB Major Impurity: Pink/Brown Sludge (Polymer) Decision->PathB Insoluble Solids PathC High Purity (>90%) but Colored Decision->PathC Clean TLC ActionA Protocol A: Silica Gel Chromatography (Gradient Elution) PathA->ActionA ActionB Protocol B: Celite Filtration & Recrystallization (Heptane) PathB->ActionB ActionC Protocol C: Activated Carbon & Cold Wash PathC->ActionC

Figure 1: Decision matrix for N-decylmaleimide purification based on Thin Layer Chromatography (TLC) profiles.

Troubleshooting Guides & Protocols

Issue 1: Separation from N-Decylmaleamic Acid (The "Open Ring" Impurity)

Symptom: TLC shows a streak or a spot near the baseline. NMR shows a loss of the singlet at ~6.7 ppm and appearance of doublets around 6.2–6.4 ppm. Cause: Incomplete cyclization during synthesis or hydrolysis during workup.

Protocol A: Silica Gel Chromatography (Standard) This is the most reliable method. The maleimide is significantly less polar than the acid intermediate.

  • Column Prep: Pack a silica gel column (60 Å) using Hexane (or Heptane).

  • Loading: Dissolve crude in a minimum amount of DCM or Chloroform. Load carefully.

  • Elution:

    • Start with 100% Hexane (1-2 column volumes).

    • Switch to 95:5 Hexane:Ethyl Acetate . The N-decylmaleimide usually elutes here.

    • Note: The maleamic acid impurity will remain on the column unless you push to >30% EtOAc.

  • Validation: Spot fractions on TLC. The maleimide is UV active (dark spot under 254 nm).

Protocol B: Bicarbonate Wash (High Risk/High Reward) Use this ONLY if you have <5g of material and can work quickly.

  • Dissolve crude in Ethyl Acetate .

  • Wash rapidly ( < 2 mins contact time) with cold (4°C) saturated NaHCO₃ .

    • Mechanism:[2][3][4][5][6] The weak base deprotonates the carboxylic acid of the impurity, pulling it into the aqueous phase.

    • Warning: If the pH > 8 or the solution is warm, the maleimide ring will hydrolyze, destroying your product [1].

  • Immediately wash with cold brine and dry over MgSO₄.

Issue 2: The Product is an Oily Liquid Instead of a Solid

Symptom: After rotovap, the product is a yellow oil that refuses to solidify (Melting point should be ~50-60°C depending on purity). Cause: "Oiling out" due to residual solvent or trace impurities lowering the melting point.

Protocol C: Recrystallization / Trituration

  • Solvent Choice: Use n-Heptane or a Hexane/EtOAc (20:1) mix.

  • Dissolution: Heat the solvent to 50°C. Add the crude oil dropwise until dissolved.

  • Cooling:

    • Do NOT place directly in ice. This causes rapid precipitation of amorphous solid (oil).

    • Allow to cool to Room Temp (RT) slowly with stirring.

    • If oil droplets form, reheat until clear, then add a "seed crystal" of pure maleimide if available.

  • Harvest: Once turbid/solid at RT, move to -20°C freezer for 2 hours. Filter cold.

Issue 3: "Pink Sludge" or Polymerization

Symptom: The product has a pink/brown hue and contains insoluble specs. Cause: Radical polymerization of the maleimide double bond, often triggered by light or heat during solvent removal.

Prevention & Fix:

  • Fix: Dissolve the crude in DCM and filter through a pad of Celite 545 . The polymer is usually insoluble in DCM and will be trapped.

  • Prevention: Add a trace amount of BHT (Butylated hydroxytoluene) (approx. 10-50 ppm) to the collection flask before rotary evaporation. This inhibits radical propagation [2].

Quality Control & Data Validation

Use the following markers to validate the success of your purification.

NMR Diagnostic Table (CDCl₃)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Maleimide Alkene 6.68 - 6.70 Singlet (2H) Key Purity Indicator. Must be a sharp singlet.
Maleamic Acid Alkene 6.2 - 6.4DoubletsImpurity. Indicates open ring.[2]
N-CH₂ (Alpha) 3.50Triplet (2H)Adjacent to Nitrogen.
Alkyl Chain 1.2 - 1.3MultipletThe "Decyl" backbone.
Terminal Methyl 0.88Triplet (3H)Integration reference (set to 3.00).
Stability Matrix
ConditionStability RatingRecommendation
pH 7.4 (PBS) Poor Hydrolysis t½ ≈ hours/days. Use fresh.
pH 5.0 (Acetate) Excellent Stable for weeks.
Solid State (-20°C) Good Store under Argon/Nitrogen. Protect from light.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for recrystallization? A: Yes, but with caution. N-decylmaleimide is soluble in hot ethanol. However, if the cooling is too fast, the long alkyl chain can cause the compound to oil out. A mixture of Ethanol/Water (9:1) usually yields better crystals than pure ethanol.

Q: My product turned white to yellow overnight. Is it ruined? A: Pure N-alkyl maleimides are typically white or very pale yellow crystals. A deepening yellow color indicates trace hydrolysis or oxidation. Check the NMR. If the singlet at 6.7 ppm is intact, the color is likely a minor impurity (<1%) and the reagent is usable for most conjugations.

Q: Why did my yield drop after the bicarbonate wash? A: You likely experienced hydrolysis. The maleimide ring is an electrophile; hydroxide ions attack the carbonyl, opening the ring to form the maleamic acid [3]. This byproduct is water-soluble and is washed away, leading to "mass loss" of the organic layer. Always keep wash times under 2 minutes and temperature < 4°C.

References

  • Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society, 77(14), 3922–3923. Link

  • Acevedo, R., et al. (2018). Synthesis of N-Alkyl Maleimides: Preventing Polymerization. Tetrahedron Letters, 59(15), 1450-1453.
  • Kellar, B. R., et al. (2020). Hydrolytic Stability of Maleimide-Conjugated Peptides. Bioconjugate Chemistry, 31(5), 1450–1458. Link

  • Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry, 60(16), 5352–5355. Link

Sources

Troubleshooting guide for incomplete maleimide functionalization.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Maleimide Functionalization Ticket ID: MAL-TRBL-001 Status: Open Responder: Senior Application Scientist, Bioconjugation Division

Executive Summary: The "Goldilocks" Chemistry

Welcome to the support center. If you are seeing incomplete maleimide functionalization, you are likely battling one of three invisible enemies: Hydrolysis , Oxidation , or Steric/Electrostatic Repulsion .

Maleimide-thiol chemistry is deceptively simple. It relies on the nucleophilic attack of a thiolate anion (S⁻) on the electron-deficient double bond of the maleimide group (Michael addition). However, this reaction operates in a narrow "Goldilocks" window.

  • Too acidic (pH < 6.0): The thiol is protonated (-SH) and not nucleophilic enough.

  • Too basic (pH > 8.0): The maleimide ring hydrolyzes into unreactive maleamic acid, or primary amines (Lysines) begin to compete.

This guide moves beyond basic instructions to the mechanistic causality of failure.

Diagnostic Workflow

Before changing your protocol, identify the failure mode using this logic tree.

TroubleshootingTree Start START: Incomplete Functionalization CheckPH 1. Check Reaction pH Start->CheckPH CheckThiols 2. Quantify Free Thiols (Ellman's Assay) CheckPH->CheckThiols pH OK PH_High pH > 7.5 Hydrolysis Risk CheckPH->PH_High Too Basic PH_Low pH < 6.0 Low Nucleophilicity CheckPH->PH_Low Too Acidic CheckReagent 3. Check Maleimide Integrity CheckThiols->CheckReagent Thiols OK Thiols_Low Low Free Thiols (Oxidation) CheckThiols->Thiols_Low < 0.8 SH/mol Reagent_Bad Old/Wet Reagent (Hydrolyzed) CheckReagent->Reagent_Bad Stored in Water? Sol_Stoich Increase Molar Excess (20x - 50x) CheckReagent->Sol_Stoich Reagent OK Sol_Buffer Adjust Buffer to pH 6.5 - 7.5 (EDTA included) PH_High->Sol_Buffer PH_Low->Sol_Buffer Sol_Reduce Reduce with TCEP/DTT Remove DTT before reaction Thiols_Low->Sol_Reduce Sol_Fresh Use Fresh Reagent Dissolve in Anhydrous DMSO Reagent_Bad->Sol_Fresh

Figure 1: Logical decision tree for diagnosing incomplete maleimide conjugation. Follow the blue nodes first.

Technical Q&A: Addressing Specific Failures
Issue 1: "I added the maleimide, but I see almost no conjugation on MS/Gel."

Diagnosis: The "Dead-End" Hydrolysis or Thiol Oxidation.

Technical Explanation:

  • Maleimide Hydrolysis: Water can attack the maleimide ring instead of the thiol. This opens the ring to form maleamic acid , which is completely unreactive toward thiols [1]. This reaction accelerates exponentially at pH > 8.0.

  • Disulfide Formation: If your protein cysteines have oxidized to form disulfides (R-S-S-R), they are chemically inert to maleimides.[1][2]

Corrective Action:

  • Protocol Check: Did you dissolve the maleimide in aqueous buffer and let it sit? Never do this. Maleimides must be dissolved in anhydrous DMSO or DMF immediately before addition.

  • Validation: Perform an Ellman’s Assay (Protocol A below) on your protein immediately before adding the maleimide. If you detect <0.9 free thiols per expected site, you must reduce the protein first.

Issue 2: "Can I leave TCEP in the reaction mixture?"

Diagnosis: Reagent Interference.

Technical Explanation: While TCEP (Tris(2-carboxyethyl)phosphine) is often marketed as "maleimide compatible" because it lacks a thiol group (unlike DTT), it is not inert. TCEP can react with maleimides to form phosphonium ylides, consuming your conjugation reagent and lowering yields [2].[3]

The Verdict:

  • For Troubleshooting: Remove it. To eliminate variables, reduce with TCEP, then pass the protein through a desalting column (e.g., Zeba Spin, PD-10) equilibrated in conjugation buffer (pH 7.0 + EDTA).

  • If you must keep it: Use TCEP at a concentration <10 mM and ensure the maleimide is in significant molar excess (e.g., 20-fold) to account for some loss to TCEP.

Data Comparison: Reducing Agents

FeatureDTT (Dithiothreitol)TCEP (Tris(2-carboxyethyl)phosphine)
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphine
Maleimide Compatible? NO (Must remove)Partial (Slow reaction side-product)
Stability Oxidizes rapidly in airStable in air; unstable in phosphate buffer over time
Recommendation Use for bulk reduction, then desalt.Use for "one-pot" only if validated.
Issue 3: "My conjugate falls apart in serum or during storage."

Diagnosis: The Retro-Michael Addition.

Technical Explanation: The thioether bond formed between a maleimide and a thiol is reversible.[4] In the presence of blood thiols (like Albumin or Glutathione), the maleimide can detach from your drug/protein and transfer to the albumin.[4] This is known as the Retro-Michael pathway [3].

Corrective Action (Advanced):

  • Ring Hydrolysis Strategy: Paradoxically, while we avoid hydrolysis during conjugation, we want it after conjugation. Once the thioether is formed, hydrolyzing the succinimide ring (opening it) renders the linkage irreversible and stable.

  • Protocol: After conjugation is confirmed, raise the pH to 9.0 for 1 hour at 37°C (if protein stability permits). This forces the ring to open, "locking" the conjugate [3].

Validated Protocols
Protocol A: Ellman’s Assay (The "Sanity Check")

Use this to confirm your protein actually has reactive thiols before wasting expensive maleimide reagents.

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • Ellman’s Reagent: 4 mg/mL DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in Reaction Buffer.[5]

  • Standard: Cysteine Hydrochloride.[5][6]

Workflow:

  • Blank: Mix 50 µL Ellman’s Reagent + 2.5 mL Reaction Buffer.

  • Sample: Mix 250 µL Protein Sample + 50 µL Ellman’s Reagent + 2.2 mL Reaction Buffer.

  • Incubate: 15 minutes at Room Temperature (RT).

  • Measure: Absorbance at 412 nm.

  • Calculate: Use the extinction coefficient of TNB (

    
    ).
    
    
    
    
Protocol B: Standard Maleimide Conjugation Workflow

Designed to minimize hydrolysis and oxidation.

  • Preparation:

    • Buffer: PBS or HEPES (pH 7.0 - 7.2), 5 mM EDTA. Note: EDTA is critical to prevent metal-catalyzed oxidation of thiols.[1]

    • Protein: Adjust to 1–5 mg/mL.

  • Reduction (If required):

    • Add TCEP (final 5–10 mM). Incubate 30 min at RT.

    • Desalt: Pass through a desalting column equilibrated in the Buffer to remove TCEP.

  • Conjugation:

    • Dissolve Maleimide Reagent in anhydrous DMSO (make a 10 mM stock).

    • Add Maleimide to Protein at 10–20 molar excess .[1][4]

    • Pro-Tip: Add the maleimide slowly while gently vortexing to prevent local precipitation if the payload is hydrophobic.

    • Final solvent (DMSO) concentration should be < 10% (v/v).

  • Incubation:

    • Incubate 2 hours at RT or Overnight at 4°C.

    • Protect from light.

  • Quenching:

    • Add excess Cysteine or Mercaptoethanol (final 10 mM) to quench unreacted maleimide.

Mechanism of Failure Visualization

ReactionPathways Maleimide Maleimide (Electrophile) Thioether Thioether Conjugate (Desired Product) Maleimide->Thioether + Thiol (pH 6.5-7.5) Maleamic Maleamic Acid (DEAD END) Maleimide->Maleamic + Water (pH > 8.0) Thiol Protein-SH (Nucleophile) Water Water/OH- (High pH) Retro Retro-Michael (Reversal) Thioether->Retro Instability (In vivo) Retro->Maleimide Reverts

Figure 2: Competing pathways. High pH drives the reaction toward the red "Dead End" (Maleamic Acid). Physiological conditions can drive the dashed "Retro-Michael" reversal.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.

  • Shafer, D. E., Inman, J. K., & Lees, A. (2000). Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with Maleimide and α-Haloacetyl Groups: Anomalous Elution of TCEP by Gel Filtration. Analytical Biochemistry, 282(1), 161-164.

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30, 184–189.

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. Technical Handbook.

Sources

Validation & Comparative

Cross-reactivity analysis of 1-Decyl-pyrrole-2,5-dione with other functional groups.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity analysis of 1-Decyl-pyrrole-2,5-dione (


-Decylmaleimide) with other functional groups.
Content Type:  Publish Comparison Guide.

Executive Summary

1-Decyl-pyrrole-2,5-dione (commonly


-decylmaleimide) is a lipophilic heterobifunctional reagent. Unlike hydrophilic analogs (e.g., Sulfo-SMCC), its 10-carbon alkyl chain imparts significant hydrophobicity, making it a specialized tool for membrane protein labeling, lipid conjugation, and hydrophobic pocket mapping.

This guide analyzes its cross-reactivity profile. While the maleimide core is highly chemoselective for thiols (sulfhydryls) at physiological pH (6.5–7.5), "cross-reactivity" in this context refers to three distinct competitive pathways:

  • Aminolysis: Reaction with primary amines (Lysine) at elevated pH.

  • Hydrolysis: Irreversible ring-opening by water/hydroxide.

  • Hydrophobic Aggregation: Non-covalent association driven by the decyl chain, often mistaken for covalent modification.

Chemical Profile & Mechanism[1][2][3]

The electrophilic core of 1-Decyl-pyrrole-2,5-dione is the maleimide double bond. Flanked by two carbonyl groups, this bond is electron-deficient, making it a classic Michael acceptor.

Reaction Pathways (Mechanism)

The following diagram illustrates the kinetic competition between the desired thiol conjugation and the competing side reactions.

ReactionPathways Maleimide 1-Decyl-pyrrole-2,5-dione (Electrophile) Product_Thioether Stable Thioether (Conjugate) Maleimide->Product_Thioether Fast (k1) pH 6.5-7.5 Product_Amine Cross-Reacted Amine (Off-Target) Maleimide->Product_Amine Slow (k2) pH > 8.0 Product_Acid Maleamic Acid (Dead End) Maleimide->Product_Acid Irreversible (k3) pH > 8.5 Thiol Thiol (R-SH) (Cysteine) Amine Amine (R-NH2) (Lysine) Water Hydrolysis (H2O/OH-)

Figure 1: Kinetic competition pathways. Green indicates the target reaction. Yellow and Red indicate cross-reactivity and degradation, respectively.

Comparative Analysis: Specificity & Cross-Reactivity

The specificity of


-decylmaleimide is governed by pH and the pKa of the target functional groups.
A. Primary Target: Thiols (Sulfhydryls)
  • Target Residue: Cysteine (Side chain pKa

    
     8.3, but lower in active sites).
    
  • Mechanism: The thiolate anion (

    
    ) attacks the maleimide double bond.
    
  • Selectivity Window: At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2]

  • Stability: The resulting thioether bond is stable, although it can undergo retro-Michael exchange in plasma over long periods (days).

B. Cross-Reactivity: Amines[5][6]
  • Target Residue: Lysine (

    
    -amine, pKa 
    
    
    
    10.5) and N-terminal
    
    
    -amines (pKa
    
    
    7.6–8.0).
  • Trigger Condition: pH > 8.0 . As pH rises, the concentration of unprotonated amines (

    
    ) increases, making them nucleophilic enough to attack the maleimide.
    
  • Risk Factor: High. If the protein lacks free cysteines, or if the pH drifts alkaline, lysine modification becomes the dominant reaction.

C. The "Hidden" Reactivity: Hydrolysis
  • Reaction: Water attacks the carbonyl carbon (not the double bond), opening the ring to form maleamic acid.

  • Consequence: The ring-opened maleamic acid is non-reactive toward thiols.[1][2] The reagent is effectively "dead."

  • Kinetic Note: Hydrolysis rates increase exponentially with pH. For

    
    -alkyl maleimides, the half-life at pH 7.0 is typically 20–50 hours, but at pH 9.0, it drops to minutes.
    
Table 1: Reactivity Comparison Profile
Functional GroupReactive SpeciesOptimal pHReaction Rate (

)
Stability of Product
Thiol (-SH) Thiolate (

)
6.5 – 7.5Very Fast (

)
Stable Thioether
Amine (-NH2) Neutral Amine (

)
> 8.0Slow (

)
Stable Secondary Amine
Hydroxyl (-OH) Hydroxide (

)
> 8.5Variable (Hydrolysis)Dead End (Maleamic Acid)
Imidazole Neutral Imidazole> 7.5Very SlowReversible (Unstable)

Unique Challenge: The Decyl Chain Effect

Unlike standard reagents (e.g., NEM), 1-Decyl-pyrrole-2,5-dione is insoluble in water . This introduces a physical "cross-reactivity" variable: Non-Specific Hydrophobic Binding .

  • The Issue: In aqueous buffers, the decyl chain drives the molecule to aggregate into micelles or bury itself into hydrophobic patches on proteins (e.g., albumin pockets).

  • False Positives: Researchers often mistake this non-covalent binding for covalent conjugation.

  • Mitigation: You must use organic co-solvents (DMSO/DMF) or detergents.

Experimental Protocols

Protocol A: Thiol-Specific Conjugation (High Specificity)

Validates the formation of the thioether bond while suppressing amine cross-reactivity.

Reagents:

  • Stock Solution: 100 mM 1-Decyl-pyrrole-2,5-dione in anhydrous DMSO (Do not use aqueous buffer for stock).

  • Buffer: PBS + 10 mM EDTA, pH 7.0. (EDTA prevents metal-catalyzed oxidation of thiols).

  • Co-solvent: Propylene glycol or additional DMSO (to maintain solubility).

Workflow:

  • Preparation: Adjust protein concentration to 1–5 mg/mL in Buffer.

  • Reduction (Optional): If cysteines are oxidized (disulfides), treat with TCEP (10 mM) for 30 mins. Note: TCEP does not need to be removed before maleimide addition, unlike DTT.

  • Conjugation: Add the Maleimide Stock to the protein solution.

    • Target Ratio: 10–20 molar excess over thiol content.

    • Solvent Limit: Ensure final DMSO concentration is <10% (or typically <5% for sensitive proteins) to prevent denaturation, but high enough to keep the decyl chain soluble.

  • Incubation: 2 hours at Room Temperature or Overnight at 4°C.

  • Quenching: Add 50 mM L-Cysteine or 2-Mercaptoethanol to scavenge excess maleimide.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove free reagent and quenching byproducts.

Protocol B: Assessing Amine Cross-Reactivity (Negative Control)

To prove your signal is NOT coming from Lysines.

  • Block Thiols: Pre-treat the protein with iodoacetamide (10 mM) at pH 8.0 for 1 hour. This irreversibly caps all free cysteines.

  • Add Reagent: Add 1-Decyl-pyrrole-2,5-dione under the exact conditions used in Protocol A.

  • Analysis: Analyze via Mass Spectrometry.

    • Result: If you see mass shifts corresponding to the reagent (+265 Da), you have amine cross-reactivity or hydrophobic sticking .

    • Correction: If sticking is observed, wash the protein with a detergent-containing buffer (e.g., 0.1% Tween-20) before analysis.

Decision Logic for Optimization

Use the following flowchart to determine the optimal experimental conditions based on your specific sample limitations.

OptimizationLogic Start Start: Conjugation Planning CheckCys Does protein have Free Cysteine? Start->CheckCys Reduce Reduce Disulfides (Use TCEP) CheckCys->Reduce No (Disulfides only) CheckSol Is Protein Membrane Bound or Hydrophobic? CheckCys->CheckSol Yes Reduce->CheckSol SolventA Use 5-10% DMSO + pH 7.0 CheckSol->SolventA Soluble Protein SolventB Use Detergent Micelles (DDM/Triton) + pH 7.0 CheckSol->SolventB Membrane Protein AmineRisk Risk of Amine Reaction? SolventA->AmineRisk SolventB->AmineRisk LowerPH Lower pH to 6.5 AmineRisk->LowerPH High (Lys rich)

Figure 2: Experimental decision matrix for optimizing specificity and solubility.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source on maleimide-thiol chemistry and pH dependence).

  • Fontaine, S. D., et al. (2015).[3] Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. (Discusses the hydrolysis and stability of the thioether bond).

  • Nielsen, P. E., et al. (2009). Thiol-maleimide chemistry: A review of the kinetics and mechanism. Journal of Physical Organic Chemistry. (Provides kinetic constants for amine vs thiol competition).
  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews, 44(15), 5495-5551. (Contextualizes hydrophobic linkers like decyl-maleimides).

Sources

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